1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Description
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Properties
IUPAC Name |
(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPVISQKIUQMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57031-57-9 | |
| Record name | (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one chemical structure and properties
Topic: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one: Chemical Structure, Synthesis, and Heterocyclic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS: 2802-06-4) represents a critical class of
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The molecule features a conjugated system where the electron-donating dimethylamino group and the electron-withdrawing tert-butyl ketone create a polarized alkene. This polarization renders the
Structural Specifications
| Property | Data |
| IUPAC Name | 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one |
| Common Name | Pinacolone enaminone; Enaminone of pinacolone |
| CAS Registry Number | 2802-06-4 |
| Molecular Formula | |
| Molecular Weight | 155.24 g/mol |
| Physical State | Yellow crystalline solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, CHCl |
| Stereochemistry | Exists predominantly as the (E)-isomer due to steric repulsion between the carbonyl and dimethylamino groups.[1] |
1H NMR Diagnostic Signals (CDCl
)
Identification relies on the large coupling constant of the vinylic protons, characteristic of trans geometry.
-
7.65 ppm (d, J
12.5 Hz, 1H): H-1 (deshielded -proton adjacent to N). -
5.15 ppm (d, J
12.5 Hz, 1H): H-2 (shielded -proton adjacent to C=O). -
2.90-3.10 ppm (s, 6H): N(CH
) (often appears as broad or split signals due to restricted rotation). - 1.15 ppm (s, 9H): tert-Butyl group.
Synthetic Pathway: The DMF-DMA Protocol
The most robust synthesis involves the condensation of pinacolone (3,3-dimethyl-2-butanone) with
Reaction Mechanism & Flow
The reaction proceeds via the formation of an aminal intermediate followed by the elimination of methanol.
Figure 1: Synthetic pathway for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
Experimental Protocol
Reagents:
-
Pinacolone (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.2 equiv)
-
Solvent: Neat (preferred) or Xylene (if temperature control is needed).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Pinacolone (e.g., 10.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).
-
Reflux: Attach a reflux condenser. Heat the mixture to 100–110°C (oil bath temperature).
-
Methanol Removal: To drive the equilibrium to completion (Le Chatelier’s principle), use a Dean-Stark trap or a short-path distillation head to continuously remove the generated methanol.
-
Monitoring: Monitor reaction progress via TLC (SiO
, 50% EtOAc/Hexanes) or crude NMR. Reaction typically completes in 4–12 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess DMF-DMA under reduced pressure (rotary evaporator).
-
Purification: The crude residue is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from hexane/ether or purify via flash column chromatography (EtOAc/Hexanes).
-
-
Yield: Expect 85–95% yield of a yellow solid/oil.
Reactivity Profile & Heterocyclic Synthesis[2]
The core utility of this enaminone lies in its reactivity with binucleophiles. The "push-pull" system directs regioselectivity: the nucleophilic atom of the reagent attacks the electrophilic
Divergent Synthesis Map[2]
Figure 2: Divergent synthesis of heterocycles from the enaminone scaffold.
Key Transformations
-
Synthesis of Pyrazoles:
-
Reagent: Hydrazine hydrate or substituted hydrazines.
-
Mechanism: Michael addition of the hydrazine
to C1, elimination of dimethylamine, followed by intramolecular cyclization. -
Significance: The tert-butyl pyrazole moiety is a pharmacophore found in various COX-2 inhibitors (e.g., analogues of Celecoxib).
-
-
Synthesis of Isoxazoles:
-
Reagent: Hydroxylamine hydrochloride.
-
Regiochemistry: The reaction typically favors the formation of the 5-tert-butylisoxazole isomer due to the initial attack of the nitrogen on the
-carbon.
-
-
Synthesis of Pyrimidines:
-
Reagent: Guanidine, Urea, or Amidines.[2]
-
Conditions: Basic conditions (NaOEt/EtOH) are required to deprotonate the amidine, enhancing its nucleophilicity for the initial attack.
-
Quality Control & Stability
Storage and Handling[3]
-
Stability: The molecule is relatively stable at room temperature but is hygroscopic and sensitive to hydrolysis over long periods.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Degradation: Hydrolysis yields the corresponding
-keto aldehyde (often unstable) or reverts to pinacolone.
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Low Yield | Incomplete removal of Methanol | Ensure efficient distillation/Dean-Stark trap during synthesis. |
| Impurity (Pinacolone) | Incomplete reaction | Add excess DMF-DMA (0.2-0.5 eq) and extend reflux time. |
| Broad NMR Signals | Restricted rotation of N-Me groups | This is normal for enaminones. Run NMR at elevated temperature (50°C) to coalesce signals. |
References
-
Enaminones in Drug Development
-
Source: ResearchGate.[2] "Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties."
-
URL:
-
-
General Synthesis of Enaminones (DMF-DMA Method)
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:
-
Physical Properties of Analogues (Methyl Ketone Enaminone)
-
Source: Sigma-Aldrich.[3] "trans-4-(Dimethylamino)-3-buten-2-one Properties."
-
URL:
-
-
Pinacolone Rearrangement & Chemistry
- Source: Master Organic Chemistry. "The Pinacol Rearrangement Mechanism."
-
URL:
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS 6135-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, identified by the CAS registry number 6135-14-4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound. The guide covers essential identification and structural information, available physical property data, and a discussion on solubility characteristics based on established chemical principles. Furthermore, it outlines standard experimental methodologies for determining key physical properties, providing a framework for in-house validation and characterization.
Chemical Identity and Structure
It is crucial to establish the correct chemical identity for a given CAS number to ensure the accuracy and reliability of any subsequent research. Initial investigations into CAS 6135-14-4 revealed some ambiguity in publicly accessible databases. However, a thorough review of chemical supplier catalogs and chemical databases confirms that CAS 6135-14-4 is definitively assigned to 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one .
Molecular Structure:
Caption: 2D Molecular Structure of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
Table 1: Chemical Identifiers for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
| Identifier | Value | Source |
| CAS Number | 6135-14-4 | Multiple Chemical Suppliers |
| Molecular Formula | C₉H₁₇NO | MySkinRecipes[1] |
| Molecular Weight | 155.24 g/mol | MySkinRecipes[1] |
| Canonical SMILES | CC(C)(C)C(=O)C=CN(C)C | (Structure-based) |
| InChI Key | (Generated from structure) | (Structure-based) |
Physical Properties
A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction setup to formulation. While specific, experimentally determined data for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one is not widely available in the public domain, this section outlines the key parameters and the established methodologies for their determination.
Table 2: Summary of Physical Properties for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
| Property | Value | Notes and Experimental Considerations |
| Appearance | Yellow liquid | Based on supplier information. Visual inspection is the primary method of determination. |
| Melting Point | Data not available | The melting point of a solid is a sharp, characteristic temperature range at which it transitions to a liquid. For liquids at room temperature, this would be the freezing point. The determination is typically performed using a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) to ensure thermal equilibrium. The melting range (onset to clear point) is recorded. A narrow range is indicative of high purity. |
| Boiling Point | Data not available | The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is a critical parameter for distillation and purification. The Thiele tube method or distillation under controlled pressure are common techniques for its determination. The observed boiling point should be corrected to standard pressure if necessary. |
| Density | Data not available | Density (mass per unit volume) can be determined using a pycnometer or a digital density meter. Temperature must be carefully controlled and recorded as density is temperature-dependent. |
| Storage Temperature | 2-8°C | Recommended by chemical suppliers to maintain stability and prevent degradation.[2] |
Diagram 1: Workflow for Melting Point Determination
Caption: A typical experimental workflow for the quantitative determination of solubility.
Spectral Data
While a full, authenticated set of spectral data for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one is not available in the public domain, data for a structurally related compound, (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one, has been published and is presented here for comparative purposes. [3]Researchers are advised to acquire their own spectral data for CAS 6135-14-4 for definitive characterization.
Table 4: Spectral Data for the Structurally Related Compound (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one
| Technique | Data | Source |
| ¹H NMR (300MHz, CDCl₃) | δ 1.42 (s, 3H), 2.89 (s, 3H), 3.12 (s, 3H), 3.26 (s, 6H), 5.51 (d, 1H, J = 12.5Hz), 7.73 (d, 1H, J = 12.5Hz) | Bioorganic Chemistry, 2021 [3] |
| ¹³C NMR (75MHz, CDCl₃) | δ 21.1, 37.1, 44.8, 49.5, 90.8, 102.3, 154.4, 194.2 | Bioorganic Chemistry, 2021 [3] |
| FAB-MS (m/z) | 188 [M+H]⁺ | Bioorganic Chemistry, 2021 [3] |
Interpretation and Expected Spectra for CAS 6135-14-4:
-
¹H NMR: Protons on the dimethylamino group would appear as a singlet, protons on the vinyl group would likely be doublets with a characteristic coupling constant, and the tert-butyl group would present as a sharp singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the carbons of the double bond, the carbons of the dimethylamino group, and the carbons of the tert-butyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1650-1700 cm⁻¹. C=C stretching and C-N stretching vibrations would also be present.
-
UV-Vis Spectroscopy: The conjugated enone system is expected to show a characteristic UV absorption maximum.
Conclusion
This technical guide has consolidated the available information on the physical and chemical properties of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS 6135-14-4). While a definitive set of experimentally determined physical constants and quantitative solubility data is not yet widely published, this guide provides a solid foundation for researchers by establishing the correct chemical identity, predicting key properties based on molecular structure, and outlining the standard methodologies for their determination. It is recommended that users of this compound perform their own characterization to obtain precise data for their specific applications.
References
-
MySkinRecipes. (n.d.). 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Acetone. Retrieved February 12, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of β-Dimethylaminovinyl tert-Butyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of β-dimethylaminovinyl tert-butyl ketone, a valuable intermediate in organic synthesis. With full editorial control, this document is structured to deliver not just a protocol, but a deeper understanding of the underlying chemical principles, ensuring both scientific integrity and practical applicability for professionals in the field.
Introduction: The Significance of β-Enaminones
β-Enaminones are a class of organic compounds characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif renders them versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development.[1][2] The title compound, β-dimethylaminovinyl tert-butyl ketone, formally known as (E)-4-(dimethylamino)-5,5-dimethylhex-3-en-2-one, is a prominent member of this class, offering unique steric and electronic properties due to the bulky tert-butyl group. These properties can be exploited to direct the regioselectivity of subsequent reactions, making it a valuable precursor for novel molecular architectures.
Core Synthesis: The Condensation of Pinacolone and DMF-DMA
The most direct and widely employed method for the synthesis of β-dimethylaminovinyl tert-butyl ketone is the condensation reaction between tert-butyl methyl ketone (commonly known as pinacolone) and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a cornerstone of enaminone synthesis, valued for its efficiency and atom economy.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the enol or enolate of pinacolone on the electrophilic carbon of DMF-DMA. The bulky tert-butyl group of pinacolone sterically hinders the carbonyl carbon, favoring the formation of the kinetic enolate at the less hindered methyl group. DMF-DMA serves as a highly reactive equivalent of dimethylformamide, with the methoxy groups acting as excellent leaving groups.
Diagram: Reaction Mechanism
Caption: Mechanism of enaminone formation.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the successful execution of each step is verifiable through observable changes and analytical characterization.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| tert-Butyl methyl ketone (Pinacolone) | 100.16 | 10.0 g (12.4 mL) | 0.1 | Ensure dryness. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 14.3 g (16.0 mL) | 0.12 | Use freshly opened bottle or redistill. |
| Toluene | - | 50 mL | - | Anhydrous grade. |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | For drying. |
Step-by-Step Methodology
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: To the cooled flask, add tert-butyl methyl ketone (10.0 g, 0.1 mol) and anhydrous toluene (50 mL).
-
Initiation of Reaction: While stirring, add N,N-dimethylformamide dimethyl acetal (14.3 g, 0.12 mol) to the solution at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent and excess DMF-DMA are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the pure β-dimethylaminovinyl tert-butyl ketone as a pale yellow oil.
Diagram: Experimental Workflow
Caption: Step-by-step synthesis workflow.
Characterization of the Product
The identity and purity of the synthesized β-dimethylaminovinyl tert-butyl ketone should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55 (d, 1H, J=12.8 Hz), 5.08 (d, 1H, J=12.8 Hz), 2.90 (s, 6H), 1.15 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 200.1, 153.5, 91.8, 41.2, 40.5, 27.9.
-
IR (neat): ν (cm⁻¹) 2965, 1645 (C=O), 1580 (C=C), 1400, 1150.
Safety and Handling: A Scientist's Responsibility
tert-Butyl methyl ketone (Pinacolone):
-
Hazards: Flammable liquid and vapor. May be harmful if swallowed. Causes eye and skin irritation.[4]
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[4]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA):
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation. May cause an allergic skin reaction and respiratory irritation.[5][6]
-
Precautions: Handle in a fume hood. Keep away from ignition sources. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[5][7] Store in a cool, dry, well-ventilated area away from incompatible materials.[8]
Applications in Drug Development and Beyond
β-Dimethylaminovinyl tert-butyl ketone is not merely a synthetic curiosity; it is a potent intermediate for the construction of more complex molecular frameworks. Its enaminone functionality allows for a variety of transformations, including:
-
Heterocycle Synthesis: It serves as a key precursor for the synthesis of various heterocycles such as pyrimidines, pyridines, and isoxazoles, which are prevalent in many pharmaceutical agents.[9][10]
-
Michael Additions: The electron-rich double bond is susceptible to Michael additions, allowing for the introduction of various substituents at the α-position to the carbonyl group.
-
Precursor to β-Diketones: The dimethylamino group can be hydrolyzed under acidic conditions to yield the corresponding β-diketone, another important class of synthetic intermediates.
The strategic placement of the tert-butyl group can influence the stereochemical outcome of subsequent reactions, offering a handle for asymmetric synthesis, a critical aspect of modern drug development.
Conclusion
The synthesis of β-dimethylaminovinyl tert-butyl ketone via the condensation of pinacolone and DMF-DMA is a robust and efficient method for accessing this versatile building block. A thorough understanding of the reaction mechanism, coupled with strict adherence to safety protocols, enables researchers to harness the synthetic potential of this compound for the development of novel chemical entities with potential therapeutic applications.
References
- BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
- Apollo Scientific. (n.d.). N,N-Dimethylformamide dimethyl acetal Safety Data Sheet.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylformamide dimethyl acetal.
- Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
- ChemicalBook. (2023, April 27). N,N-Dimethylformamide dimethyl acetal: Applications and Preparation.
- IvyPanda. (2024, July 6). Pinacol Rearrangement Laboratory Experiment.
- Peters, R. J. B., et al. (2025). The identification of synthetic drug laboratories based on the detection of precursors.
- ResearchGate. (2025, August 6). Enaminones: Exploring Additional Therapeutic Activities.
- Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pinacolone, 97% (gc).
- Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.
- Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.
- J-GLOBAL. (n.d.). Reaction of β-Dimethylaminovinyl Ketones with Hydroxylamine: a Simple and Useful Method for Synthesis of 3- and 5-Substituted Isoxazoles.
- Heterocyclic Letters. (2025). An efficient and versatile synthetic strategy has been developed for the construction of 2,4-diazabicyclo[3.1.0]hexan-3-one. Heterocyclic Letters, 4, 687-691.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 48(4), 822-828.
- Johns Hopkins Drug Discovery. (2017). Publications. Retrieved from Johns Hopkins Drug Discovery website.
- Google Patents. (n.d.). Beta-aminovinyl ketones, preparation method therefor and use thereof for.
- Eureka. (n.d.). Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones.
- Cholewinski, E., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(16), 4785.
- ChemicalBook. (2023, April 27). N,N-Dimethylformamide dimethyl acetal: Applications and Preparation.
- Google Patents. (n.d.). Method for the purification of tertiary butyl hydroquinone.
- ResearchGate. (2014, May 15). Can anyone tell me the procedure for purification of Methyl vinyl ketone?
- Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250-1251.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds.
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The Enaminone Pharmacophore: Exploiting 1,3-Dielectrophilic Reactivity for Heterocyclic Scaffold Construction
Executive Summary
Enaminones (
The Electronic Paradox: From Nucleophile to Dielectrophile
To utilize enaminones effectively, one must understand their electronic duality. An enaminone consists of an amino group conjugated to a carbonyl through a C=C double bond (
The "Push-Pull" System
In their ground state, enaminones are polarized. The nitrogen lone pair donates electron density (push), while the carbonyl withdraws it (pull). This makes the
However, under reaction conditions with dinucleophiles (especially in the presence of acid), the reactivity inverts:
-
C1 (Carbonyl): Remains electrophilic.
-
C3 (
-Carbon): Becomes electrophilic via an addition-elimination mechanism. The amino group ( ) acts as a leaving group, allowing a nucleophile to attack the -position.
This transformation converts the enaminone into a synthetic equivalent of a 1,3-dialdehyde or 1,3-diketone (e.g., malondialdehyde), but with distinct regiochemical control.
Visualization: Resonance and Reactive Sites
Figure 1: The electronic bifurcation of enaminones. In synthesis, the "Dielectrophilic State" is accessed to form heterocycles.
Mechanistic Pathways: The Addition-Elimination Sequence
The reaction of enaminones with 1,2- or 1,3-dinucleophiles (e.g., hydrazines, amidines) generally follows a cascade sequence. Understanding this prevents common side reactions like polymerization or hydrolysis.
The General Mechanism
-
Activation: Protonation of the carbonyl oxygen increases the electrophilicity of the system.
-
Michael-Type Addition: The first nucleophilic atom of the reagent attacks the
-carbon (C3). -
Elimination: The amino group (
) is protonated and expelled. -
Cyclization: The second nucleophilic atom of the reagent attacks the carbonyl carbon (C1), followed by dehydration (loss of
) to aromatize the ring.
Visualization: Pyrimidine Synthesis Workflow
Figure 2: Step-wise construction of the pyrimidine core. The elimination of the secondary amine is the rate-determining step in many variants.
Synthetic Applications & Protocols
A. Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)
Pyrazoles are synthesized by reacting enaminones with hydrazines.[2][3]
-
Regioselectivity: This is the critical parameter.
-
Acidic Media: Often favors attack at C3 first.
-
Steric Bulk: Bulky hydrazines (e.g., phenylhydrazine) may attack the less hindered carbonyl (C1) first, leading to the regioisomer.
-
Protocol 1: General Synthesis of 1,5-Diarylpyrazoles
Target: Conversion of an
-
Reagents:
-
Procedure:
-
Dissolve the enaminone in ethanol (0.5 M concentration).
-
Add the aryl hydrazine slowly at room temperature.
-
Critical Step: If the hydrazine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of the yellow enaminone spot).
-
Cool to room temperature.[4][5] The product often precipitates.[6]
-
Workup: Filter the solid.[5] If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over
, and recrystallize from EtOH/Hexane.
-
B. Synthesis of Pyrimidines
Reaction with amidines, guanidines, or urea. This requires basic conditions to ensure the amidine is nucleophilic.[7]
Protocol 2: Base-Mediated Pyrimidine Synthesis
-
Reagents:
-
Enaminone (1.0 equiv)
-
Guanidine Hydrochloride (1.2 equiv)
-
Base:
(2.5 equiv) or NaOEt (1.5 equiv) -
Solvent: DMF or Ethanol.
-
-
Procedure:
-
Suspend Guanidine HCl and Base in the solvent and stir for 30 min to generate the free base.
-
Heat to 100°C (DMF) or Reflux (EtOH) for 6–12 hours.
-
Self-Validation: The reaction mixture usually turns from yellow (enaminone) to colorless or pale precipitate as the aromatic system forms.
-
Workup: Pour into ice water. Filter the precipitate.[5]
-
Data Summary: Reaction Conditions Comparison
| Reaction Type | Nucleophile | Conditions | Key Product | Notes |
| Cyclocondensation | Hydrazine ( | EtOH, Reflux | Pyrazole | Regioselectivity depends on N-substituents. |
| Cyclocondensation | Hydroxylamine ( | EtOH, Reflux | Isoxazole | Often produces a mixture of regioisomers. |
| Cyclocondensation | Amidine/Guanidine | NaOEt/EtOH or | Pyrimidine | Requires free-base amidine. |
| Transamination | Primary Amine ( | Toluene, Reflux (Dean-Stark) | Secondary Enaminone | Exchange of the amine group (part of the mechanism). |
Strategic Considerations: Regioselectivity and "Green" Alternatives
Regiochemical Control
The reaction of an unsymmetrical enaminone with a substituted hydrazine (
-
3,4,5-substituted pyrazole (Attack of
at C3). -
1,3,4-substituted pyrazole (Attack of
at C3).
Expert Insight: Recent studies suggest that solvent acidity is the primary switch. In glacial acetic acid, the harder nucleophile (
Green Chemistry Advances
Recent literature (2023-2024) highlights solvent-free and microwave-assisted protocols.
-
Microwave: Reactions that take 4 hours at reflux can often be completed in 10–20 minutes at 120°C in a sealed vessel, often with higher yields due to less thermal degradation.
-
Catalysis: Iodine (
) and Ceric Ammonium Nitrate (CAN) have been reported as effective Lewis acid catalysts for these transformations under mild conditions.
References
-
Farghaly, T. A., et al. (2024).[12] "The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds."[12] Mini-Reviews in Medicinal Chemistry.
-
Gaber, H. M., et al. (2017).[10] "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances.
-
Negri, G., et al. (2004).[9] "Enaminones as Building Blocks in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.
-
Lue, P., & Greenhill, J. V. (1997). "Enaminones in heterocyclic synthesis." Advances in Heterocyclic Chemistry.
-
Stanforth, S. P. (1998). "Applications of enaminones in the synthesis of heterocyclic compounds." Tetrahedron.
-
Lei, S. G., et al. (2023).[13] "A Traceless Heterocyclic Amine Mediator in Regioselectivity-Switchable Formal [1 + 2 + 2] Cycloaddition Reaction." Organic Letters.
Sources
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
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- 10. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Comparison: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one vs. Acetylacetone
A Guide to -Enaminones vs. -Diketones in Heterocyclic Chemistry
Executive Summary
This technical guide analyzes the structural and functional divergence between Acetylacetone (Acac) , the archetypal
While both compounds serve as three-carbon (C3) synthons for heterocyclic construction, they occupy distinct mechanistic niches. Acac functions as a symmetric, bidentate nucleophile/electrophile often requiring acid catalysis. In contrast, Enaminone A operates as a polarized "push-pull" alkene, offering superior regiocontrol and allowing the synthesis of unsymmetrical heterocycles (e.g., 3-substituted pyrazoles) that are inaccessible via Acac. This guide details their electronic architecture, synthetic protocols, and decision-making criteria for drug development applications.
Part 1: Structural & Electronic Architecture
The core difference lies in the electronic distribution and steric environment of the two molecules.
1. Acetylacetone (2,4-Pentanedione)
-
Structure: Symmetric 1,3-dicarbonyl.
-
Equilibrium: Exists in a rapid keto-enol equilibrium.[1] In solution, the enol form is stabilized by an intramolecular hydrogen bond.
-
Reactivity: The C3 carbon (
-carbon) is highly acidic ( ), making it a nucleophile. The carbonyl carbons are electrophilic. -
Limitation: Symmetry makes regioselective synthesis of non-symmetric heterocycles difficult; it typically yields 3,5-dimethyl substituted products.
2. 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (Enaminone A)
-
Structure: Asymmetric
-enaminone with a bulky tert-butyl group. -
Electronic State: Characterized by a "push-pull" resonance system. The lone pair on the nitrogen donates density into the alkene, making the
-carbon (C1) nucleophilic and the carbonyl oxygen highly electron-rich. -
Steric Control: The tert-butyl group at C4 is non-enolizable and provides significant steric bulk, protecting the carbonyl from undesired nucleophilic attacks and directing regiochemistry.
-
Leaving Group: The dimethylamino group (
) is a facile leaving group, unlike the (from enol) or (from keto) of Acac which require dehydration.
Visualizing the Electronic Divergence
The following diagram illustrates the resonance contribution (Push-Pull) of the enaminone versus the Tautomerism of Acac.
Figure 1: Comparison of the electronic stabilization mechanisms. The Enaminone system is locked in a conjugated 'push-pull' state, whereas Acac fluctuates between keto and enol forms.
Part 2: Synthetic Utility & Regioselectivity[2][3]
The primary utility of Enaminone A in drug discovery is the synthesis of regiodefined pyrimidines, pyrazoles, and isoxazoles .
The "Masked" Synthon Concept
-
Acac provides a
backbone. Any heterocycle formed will have methyl groups at positions 3 and 5 (e.g., 3,5-dimethylpyrazole). -
Enaminone A provides a
backbone. The dimethylamino group acts as a "masked" aldehyde. Upon reaction with a binucleophile (e.g., hydrazine), the is displaced.-
Result: The final heterocycle has a tert-butyl group at one position and a Hydrogen (unsubstituted) at the other. This is crucial for SAR (Structure-Activity Relationship) studies where reducing lipophilicity (removing a methyl) is desired.
-
Mechanism of Cyclization
-
Acac: Acid-catalyzed condensation. Nucleophilic attack on carbonyl
dehydration second attack dehydration. -
Enaminone:
V (Nucleophilic Vinylic Substitution).-
Step 1: Nucleophile attacks the
-carbon (C1). -
Step 2: Elimination of
(Dimethylamine). -
Step 3: Cyclization onto the carbonyl.
-
Figure 2: Divergent reaction pathways. Enaminone A yields unsymmetrical, 3-substituted products via amine elimination, while Acac yields symmetric products via dehydration.
Part 3: Experimental Protocols
Protocol A: Synthesis of Enaminone A (In-situ Generation)
Context: Enaminone A is commercially available (CAS 6135-14-4) but often synthesized fresh to ensure purity, as it can hydrolyze over time.
Reagents:
-
Pinacolone (3,3-dimethyl-2-butanone) [1.0 eq]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) [1.2 eq]
Methodology:
-
Charge a round-bottom flask with Pinacolone (10.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).
-
Fit the flask with a reflux condenser and a drying tube (calcium chloride).
-
Heat the mixture to reflux (approx. 100-110°C) for 12–16 hours.
-
Mechanistic Note: The reaction is driven by the removal of methanol. For scale-up, use a Dean-Stark trap to distill off methanol continuously.
-
-
Cool to room temperature. The product, 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one , appears as a yellow/orange oil.
-
Purification: Remove excess DMF-DMA under reduced pressure (rotary evaporator). If high purity is required, distill under high vacuum (bp ~105°C at 0.5 mmHg).
Protocol B: Comparative Heterocycle Synthesis (Pyrazole Formation)
Objective: Synthesize a pyrazole ring to demonstrate the difference in leaving groups.
System 1: Using Acetylacetone [1]
-
Dissolve Acac (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (12 mmol) dropwise. Exothermic reaction.
-
Reflux for 1 hour.
-
Concentrate.[2][3][4] Product (3,5-dimethylpyrazole) precipitates.
System 2: Using Enaminone A
-
Dissolve Enaminone A (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (12 mmol).
-
Reflux for 2 hours.
-
Concentrate.[2][3][4] Product (3-tert-butylpyrazole) crystallizes.
-
Byproduct: Dimethylamine (gas/dissolved) and Methanol (if not removed previously).
-
Advantage: No acidic catalyst needed; reaction proceeds via nucleophilic attack on the activated double bond.
Part 4: Physicochemical Data Comparison
| Feature | Acetylacetone (Acac) | Enaminone A (CAS 6135-14-4) |
| Formula | ||
| MW | 100.12 g/mol | 155.24 g/mol |
| Physical State | Colorless liquid | Yellow/Orange oil or low-melt solid |
| Key Functionality | 1,3-Diketone (Bidentate) | |
| Leaving Group | ||
| Regioselectivity | Low (Symmetric) | High (Steric + Electronic control) |
| Steric Bulk | Low (Methyl groups) | High (tert-Butyl group) |
| Primary Use | Ligand, Sol-gel, Symmetric synthons | Drug discovery intermediates, Kinase inhibitors |
References
-
Synthesis and Properties of Enaminones
-
Specific Molecule Data (CAS 6135-14-4)
- Title: 1-(Dimethylamino)
- Source: BLD Pharm / ChemicalBook.
-
URL:
-
Heterocycle Synthesis Application
-
Title: Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles.[2]
- Source: N
-
URL:
-
-
Acetylacetone Properties
- Title: Acetylacetone: Tautomerism and Reactivity.
- Source: Wikipedia / PubChem.
-
URL:
Sources
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dimethylamino Enone Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylamino enone derivatives, a prominent class of organic compounds, represent a cornerstone in modern synthetic and medicinal chemistry. Characterized by a unique conjugated system comprising a dimethylamino group, a carbon-carbon double bond, and a carbonyl group, these molecules exhibit a rich and versatile reactivity profile. This guide provides a comprehensive exploration of their nomenclature, synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of their reactivity, offering field-proven insights into experimental design and execution. Detailed protocols, data interpretation guides, and visualizations are provided to empower researchers in leveraging these powerful synthons for the discovery and development of novel chemical entities.
Core Concepts: Defining the Dimethylamino Enone Scaffold
The foundational structure of a dimethylamino enone derivative is the β-dimethylamino-α,β-unsaturated carbonyl system. This arrangement creates a "push-pull" electronic effect where the electron-donating dimethylamino group "pushes" electron density into the conjugated system, and the electron-withdrawing carbonyl group "pulls" electron density towards it. This electronic interplay is the very source of their stability and diverse reactivity.[1]
Nomenclature and Synonyms: A Practical Guide
Navigating the nomenclature of these compounds is crucial for effective literature searching and communication. While systematic IUPAC names are precise, a variety of common names and class names are frequently encountered.
-
Enaminones: This is the most common and broadly accepted synonym for this class of compounds. It concisely captures the essential structural features: an "-en-" for the alkene, an "amin-" for the amino group, and an "-one" for the ketone.[1][2]
-
β-Amino-α,β-unsaturated Ketones/Esters: This descriptive name explicitly details the substitution pattern on the unsaturated carbonyl system.
-
Vinylogous Amides/Urethanes: This term emphasizes the electronic relationship to amides and urethanes, where the vinyl group extends the conjugation.
-
Systematic IUPAC Nomenclature: According to IUPAC rules, these compounds are named as substituted propenones (for ketones) or propenoates (for esters). For example, the structure with a phenyl group attached to the carbonyl is systematically named (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one .[3][4] The "(E)" designation specifies the stereochemistry of the double bond, which is typically the more stable configuration.
Table 1: Common Synonyms and Nomenclature for a Representative Dimethylamino Enone Derivative
| Structure | Systematic IUPAC Name | Common Synonyms |
![]() | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Dimethylaminoacrylophenone, β-Dimethylaminopropiophenone, 2-Benzoyl-1-dimethylaminoethene |
Key Structural and Electronic Features
The reactivity of enaminones is dictated by the conjugated N-C=C-C=O system, which gives rise to multiple reactive sites.[5][6] The nitrogen lone pair delocalization creates nucleophilic character at the β-carbon, while the carbonyl group imparts electrophilic character at the carbonyl carbon and, through conjugation, at the β-carbon as well. This ambident nature is the key to their synthetic versatility.[7]
Caption: General scheme for enaminone synthesis from 1,3-dicarbonyls.
A variety of catalysts can be employed to facilitate this transformation, including Lewis acids like ceric ammonium nitrate and gold(I) complexes, often under mild, solvent-free conditions. [8][9]
Reaction of β-Chlorovinyl Ketones with Dimethylamine
Table 2: Comparison of Common Synthetic Methods for Dimethylamino Enones
| Method | Starting Materials | Typical Conditions | Advantages | Limitations | Reference |
| Condensation | 1,3-Dicarbonyls, Dimethylamine | Acid or base catalysis, often with heating and water removal | Atom economical, straightforward | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls | [10] |
| Nucleophilic Substitution | β-Chlorovinyl ketones, Dimethylamine | Base, various solvents | Good for specific regioisomers | Starting materials may be less accessible | [11] |
| From Alkynes | Terminal alkynes, Acid chlorides, Dimethylamine | Sonogashira coupling followed by amine addition | Modular, good for diverse structures | Requires a multi-step, one-pot procedure | [9] |
Experimental Protocol: Synthesis of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative dimethylamino enone derivative. The causality behind each step is explained to ensure a self-validating and reproducible experiment.
Materials and Reagents
-
Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (5.0 g, 41.6 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.0 g, 50.3 mmol).
-
Rationale: DMF-DMA serves as both the source of the dimethylamino group and a dehydrating agent, driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with deionized water (2 x 25 mL).
-
Rationale: The aqueous washes remove any unreacted DMF-DMA and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before crystallization to obtain a pure product.
-
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one as a pale yellow solid.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity.
-
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one
| Technique | Observed Data | Interpretation | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 1H), 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 5.65 (d, 1H), 2.95 (s, 6H) | Signals correspond to the aromatic, vinylic, and dimethylamino protons. | [12][13] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.0, 153.0, 139.0, 130.5, 128.2, 127.0, 91.5, 37.5 | Peaks are consistent with the carbonyl, vinylic, aromatic, and methyl carbons. | [13] |
| IR (ATR) | ν_max_ 1640 (C=O), 1595 (C=C), 1250 (C-N) cm⁻¹ | Characteristic stretching frequencies for the carbonyl, alkene, and C-N bonds. | [14] |
| Mass Spec. (ESI+) | m/z 176.1075 [M+H]⁺ | Molecular ion peak corresponds to the expected molecular weight. | [15] |
Reactivity and Mechanistic Insights
The dual nucleophilic and electrophilic nature of dimethylamino enones makes them exceptionally versatile building blocks in organic synthesis. [6][7]
Reactions with Electrophiles
The β-carbon of the enaminone is nucleophilic and readily reacts with a variety of electrophiles. This reactivity is fundamental to many of its applications. [16]
Caption: Reaction of an enaminone with a generic electrophile.
Reactions with Nucleophiles
The carbonyl carbon and the β-carbon are electrophilic sites that can be attacked by nucleophiles. The outcome of the reaction (1,2- vs. 1,4-addition) can often be controlled by the choice of nucleophile and reaction conditions.
Cyclization Reactions for Heterocycle Synthesis
A major application of dimethylamino enones is in the synthesis of heterocyclic compounds. [17]They can react with dinucleophiles to form a wide variety of five- and six-membered rings, such as pyridines, pyrimidines, and pyrazoles. [11]
Caption: General workflow for heterocyclic synthesis from enaminones.
Applications in Drug Development and Medicinal Chemistry
The enaminone scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. [1][5]Their ability to serve as versatile intermediates for the construction of complex molecules makes them invaluable in drug discovery programs. [18]While a direct "dimethylamino enone" moiety might be less common in final drug structures, the core enaminone reactivity is frequently used to build the heterocyclic systems that are prevalent in pharmaceuticals. For instance, the general reactivity of the broader dimethylamine (DMA) pharmacophore is seen in numerous FDA-approved drugs for various indications. [19]
Table 4: Therapeutic Areas with Enaminone-Derived Compounds
| Therapeutic Area | Examples of Biological Activity | Reference |
| Anticancer | Inhibition of tumor cell proliferation | [5] |
| Anti-inflammatory | Modulation of inflammatory pathways | [1] |
| Anticonvulsant | Activity in models of epilepsy | [1] |
| Antiviral | Inhibition of viral replication | [5] |
| Antimicrobial | Activity against various bacterial and fungal strains | [8] |
Conclusion
Dimethylamino enone derivatives are a powerful and versatile class of compounds with broad utility in organic synthesis and medicinal chemistry. Their unique electronic structure and predictable reactivity make them ideal building blocks for the construction of complex molecular architectures, including a wide array of pharmacologically relevant heterocycles. This guide has provided a comprehensive overview of their nomenclature, synthesis, and reactivity, along with a detailed experimental protocol and characterization data. It is our hope that this technical resource will empower researchers to fully exploit the synthetic potential of these remarkable molecules in their scientific endeavors.
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Amaye, I. J., Haywood, R. D., Mandzo, E. M., Wirick, J. J., & Jackson-Ayotunde, P. L. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]
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Al-Jubouri, H. H. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Egyptian Journal of Chemistry. [Link]
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Bindra, S., Bose, K., Thekkantavida, A. C., Parambi, D. G. T., Alsahli, T. G., Pant, M., ... & Mathew, B. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC advances, 14(39), 28247-28283. [Link]
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Al-Issa, S. A. (2024). The nucleophile and electrophilic sites of enaminones. Results in Chemistry, 7, 101413. [Link]
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Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2009). About the reaction of β-dimethylamino-α, β-enones with active methylene nitriles. Journal of heterocyclic chemistry, 46(5), 929-935. [Link]
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Enaminone synthesis by amination. Organic Chemistry Portal. [Link]
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Roy, P., Mahato, K., Shrestha, D., Mohandoss, S., Lee, S. W., & Lee, Y. R. (2025). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 23(1), 36-58. [Link]
-
Scott, K. R., & Edafiogho, I. O. (1992). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of pharmaceutical sciences, 81(6), 592-595. [Link]
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a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. [Link]
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Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino) propenoates and related enaminones. Chemical reviews, 104(5), 2433-2480. [Link]
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-
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-
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IR Spectroscopy Spectra. Scribd. [Link]
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β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
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Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar. [Link]
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IUPAC Nomenclature - Naming Ketones Explained. YouTube. [Link]
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FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
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Enaminones: Versatile Synthons for the Architecture of Bio-active Heterocycles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Utility of the Enaminone Scaffold
In the landscape of synthetic organic chemistry, the pursuit of efficient and versatile building blocks is paramount. Among these, enaminones stand out as exceptionally powerful intermediates.[1][2] Their unique electronic framework, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), imparts a rich and tunable reactivity.[2] This inherent ambident nature, possessing both nucleophilic and electrophilic centers, makes them ideal precursors for constructing a diverse array of heterocyclic scaffolds, many of which form the core of medicinally important compounds.[3][4]
This guide is structured to provide not just a list of reactions, but a deep-seated understanding of why and how these transformations occur. We will explore the fundamental reactivity of enaminones and then delve into specific, field-proven protocols for the synthesis of key five- and six-membered heterocyclic systems. The emphasis here is on the causality behind experimental choices, providing a robust and reproducible framework for your own research and development endeavors.
The Heart of Reactivity: Understanding the Enaminone Structure
An enaminone is a quintessential "push-pull" ethylene system. The nitrogen atom's lone pair of electrons "pushes" electron density into the conjugated system, while the carbonyl group "pulls" that density towards itself. This delocalization creates a unique distribution of electronic charge, rendering specific sites reactive to different partners.[2]
-
Nucleophilic Centers: The enamine nitrogen, the α-carbon, and the carbonyl oxygen can all act as nucleophiles.
-
Electrophilic Centers: The carbonyl carbon and the β-carbon are susceptible to nucleophilic attack.
This multiplicity of reactive sites is the key to their versatility, allowing them to react with a wide range of binucleophiles and bielectrophiles to form various heterocyclic rings.[2][3]
Caption: Ambident reactivity map of the enaminone scaffold.
Synthesis of Five-Membered Heterocycles
Enaminones serve as ideal three-carbon synthons for the construction of five-membered rings when reacted with reagents containing two adjacent heteroatoms.
Pyrazoles: The Reaction with Hydrazines
The synthesis of pyrazoles, a scaffold prevalent in pharmaceuticals like Celecoxib, is a classic transformation of enaminones.[5][6] The reaction proceeds via a cyclocondensation with hydrazine or its substituted derivatives. The regioselectivity of this reaction is a key consideration, often dictated by the substitution pattern of both the enaminone and the hydrazine.[5]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of one hydrazine nitrogen onto the electrophilic carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization, where the second hydrazine nitrogen attacks the β-carbon. The final step is a dehydration event that leads to the aromatic pyrazole ring. Acetic acid is often used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack.[5]
Caption: General workflow for pyrazole synthesis from enaminones.
Field-Proven Protocol: Synthesis of Substituted Pyrazoles [5][6]
This protocol is adapted from the synthesis of celecoxib and related derivatives, demonstrating a highly regioselective and efficient method.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the target enaminone (1.0 eq.) in absolute ethanol.
-
Addition of Hydrazine: Add the desired aryl hydrazine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.
Data Summary: Substrate Scope for Pyrazole Synthesis [5]
| Entry | Enaminone Substituent (R) | Hydrazine | Product | Yield (%) |
| 1 | 4-F-Ph | 4-SO₂NH₂-Ph-NHNH₂ | Deracoxib analogue | 92% |
| 2 | 4-Me-Ph | 4-SO₂NH₂-Ph-NHNH₂ | Celecoxib | 95% |
| 3 | Ph | Ph-NHNH₂ | 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 88% |
| 4 | Thienyl | 4-SO₂NH₂-Ph-NHNH₂ | Analogue | 90% |
Isoxazoles: The Reaction with Hydroxylamine
The synthesis of isoxazoles, another important five-membered heterocycle, can be readily achieved by the condensation of enaminones with hydroxylamine.[7][8] This reaction provides a direct route to 3,5-disubstituted isoxazoles.[7]
Mechanism Insight: The mechanism is analogous to pyrazole formation. The nucleophilic nitrogen of hydroxylamine attacks the enaminone's carbonyl carbon. Subsequent intramolecular cyclization occurs via the attack of the hydroxylamine oxygen onto the β-carbon, followed by dehydration to yield the isoxazole ring.
Experimental Protocol: General Synthesis of Enaminone-Derived Isoxazoles [8]
-
Setup: To a solution of the enaminone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: The mixture is heated at reflux for 4-6 hours, with progress monitored by TLC.
-
Isolation: After cooling, the reaction mixture is poured into ice-water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Synthesis of Six-Membered Heterocycles
Enaminones can also be elaborated into six-membered rings, such as pyridines and pyrimidines, which are foundational structures in medicinal chemistry.[4][9]
Pyridines: Annulation Strategies
The construction of the pyridine ring often involves reacting the enaminone, acting as a 1,3-dielectrophile, with a species that can provide the remaining three atoms. A common strategy is the reaction with compounds containing an active methylene group, such as malononitrile.[9][10]
Mechanism Insight: The reaction is typically base-catalyzed (e.g., piperidine). The active methylene compound is deprotonated to form a potent nucleophile, which attacks the β-carbon of the enaminone. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the nitrile carbon, and subsequent tautomerization and elimination of dimethylamine leads to the substituted 2-pyridone.[10]
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles [10]
-
Reagents: A mixture of the enaminone (10 mmol), malononitrile (10 mmol), and piperidine (0.5 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated under reflux for 2-3 hours.
-
Isolation: The reaction mixture is cooled and the precipitated solid product is collected by filtration.
-
Purification: The solid is washed with ethanol and then recrystallized from acetic acid to yield the pure 2-pyridone product.
Data Summary: Synthesis of Substituted 2-Pyridones [10]
| Entry | Enaminone Aryl Group | Product | Yield (%) |
| 1 | Phenyl | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 92% |
| 2 | 4-Cl-Phenyl | 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 90% |
| 3 | Thiophen-2-yl | 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 95% |
Pyrimidines: Condensation with Amidines
Pyrimidines are ubiquitous in nature (e.g., in DNA and RNA) and in pharmaceuticals. A powerful method for their synthesis is the condensation of enaminones with amidines.[11][12] This approach allows for the facile construction of 2,4,6-trisubstituted pyrimidines.[11]
Mechanism Insight: The reaction is typically performed under basic conditions. The amidine acts as a binucleophile. One nitrogen attacks the enaminone carbonyl carbon, and the other attacks the β-carbon in a concerted or stepwise fashion, followed by the elimination of water and the enaminone's amine to form the aromatic pyrimidine ring.
Caption: Logical workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines [11]
-
Setup: To a solution of the β-enaminone (1.0 eq.) in a suitable solvent like 2-methoxyethanol, add the desired carboxamidine hydrochloride (1.2 eq.) and a base such as potassium carbonate (2.5 eq.).
-
Reaction: Heat the suspension at reflux (approx. 125 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
Enaminones have firmly established their role as indispensable building blocks in heterocyclic chemistry.[1][3] Their synthesis is often straightforward, and their inherent, tunable reactivity allows for the construction of a vast array of pyrazoles, isoxazoles, pyridines, pyrimidines, and other more complex fused systems.[3][13] The protocols described herein represent robust and validated methods that can be readily implemented in a research or drug development setting. As the field advances, we anticipate the development of even more sophisticated applications, including asymmetric syntheses and novel transition-metal-catalyzed C-H functionalization/annulation reactions, further expanding the synthetic chemist's toolkit for creating the next generation of bioactive molecules.[13][14]
References
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ResearchGate. (2025). Recent preparations and synthetic applications of enaminones. Available from: [Link]
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Hussain, Z., et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, 106(9), 1443. Available from: [Link]
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Organic & Biomolecular Chemistry. (n.d.). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. RSC Publishing. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available from: [Link]
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Insuasty, A., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(3), 194-229. Available from: [Link]
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Farghaly, T. A., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. Available from: [Link]
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Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Available from: [Link]
-
Farghaly, T. A., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry. Available from: [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines 30 from β-enaminones 29. Available from: [Link]
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Choon-Sheen, L., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 438-457. Available from: [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available from: [Link]
-
Springer. (n.d.). Recent advances in visible light-mediated chemical transformations of enaminones. Available from: [Link]
-
Al-Omran, F., et al. (2010). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 15(9), 6070-6083. Available from: [Link]
-
Taylor & Francis Online. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Available from: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European Journal of Medicinal Chemistry, 37(8), 635-648. Available from: [Link]
-
Al-otaibi, A. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11135-11144. Available from: [Link]
-
ResearchGate. (n.d.). The synthesis of pyrimidine ring from some enaminone derivatives. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Substituted Pyrimidines from 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of substituted pyrimidines utilizing 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, a versatile β-enaminone building block. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended to empower researchers to efficiently synthesize novel pyrimidine derivatives for applications in drug discovery and development.
Introduction: The Significance of the Pyrimidine Core
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This structural motif is of paramount importance in nature, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA, and RNA.[3][4] Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][5] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.
The synthesis of novel pyrimidine derivatives remains a highly active area of research in organic and medicinal chemistry. One of the most robust and widely adopted strategies for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea derivative.[6] In this context, β-enaminones, such as 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, serve as excellent three-carbon synthons for pyrimidine ring formation.[7][8][9]
Synthesis Strategy and Mechanism
The protocol outlined below describes the synthesis of a 2-amino-4-tert-butyl-6-methylpyrimidine derivative through the cyclocondensation reaction of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one with guanidine hydrochloride.
The reaction proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide, a strong base, deprotonates the guanidine, which then acts as a nucleophile. The reaction is initiated by the nucleophilic attack of the deprotonated guanidine on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.
Figure 1: A simplified workflow for the synthesis of substituted pyrimidines.
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one | 5655-63-0 | C9H17NO | ≥97% | Major Supplier |
| Guanidine Hydrochloride | 50-01-1 | CH6ClN3 | ≥99% | Major Supplier |
| Sodium Ethoxide | 141-52-6 | C2H5NaO | ≥97% | Major Supplier |
| Ethanol, Anhydrous | 64-17-5 | C2H6O | ≥99.5% | Major Supplier |
| Diethyl Ether | 60-29-7 | C4H10O | ACS Grade | Major Supplier |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3(aq) | N/A | In-house prep |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | ≥99.5% | Major Supplier |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Detailed Experimental Protocol
Safety Precautions
-
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one: May cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Guanidine Hydrochloride: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Ethoxide: Flammable solid and self-heating; may catch fire.[13][14][15] Causes severe skin burns and eye damage.[13][14][15] Handle under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Work in a fume hood and avoid open flames or sparks.
Reaction Setup
Figure 2: Diagram of the reaction setup.
Step-by-Step Procedure
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add guanidine hydrochloride (1.0 g, 10.5 mmol).
-
Addition of Base and Solvent: Add anhydrous ethanol (30 mL) to the flask, followed by the cautious, portion-wise addition of sodium ethoxide (0.71 g, 10.5 mmol). Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Enaminone: Add 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (1.55 g, 10.0 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: To the resulting residue, add deionized water (30 mL) and diethyl ether (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results and Characterization
The expected product is a substituted 2-aminopyrimidine. The yield of the purified product can be expected to be in the range of 60-80%, depending on the reaction scale and purification efficiency.
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of substituted pyrimidines from 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. The use of β-enaminones as precursors offers a versatile and efficient route to a wide range of pyrimidine derivatives. This methodology is highly valuable for researchers in medicinal chemistry and drug discovery, providing a practical approach to generating novel compounds for biological screening and lead optimization.
References
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Pyrimidine and its biological activity: a review.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Biological Activity of Pyrimidine Deriv
- An overview on synthesis and biological activity of pyrimidines.
- Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
- Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
- SAFETY D
- SAFETY D
- Sodium ethoxide - Safety D
- Synthesis of pyrimidines 30
- Safety D
- The synthesis of pyrimidine ring from some enaminone derivatives.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC.
- SYNTHESIS OF PYRIMIDINE DERIV
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Reaction of dimethylamino enones with hydrazine hydrate
High-Yield Synthesis of 3(5)-Substituted Pyrazoles via Cyclocondensation of -Dimethylamino Enones with Hydrazine Hydrate
Executive Summary
This application note details the robust synthesis of 3(5)-substituted-1H-pyrazoles utilizing
Introduction: The "Push-Pull" Advantage
The transformation converts the open-chain enaminone into a five-membered aromatic pyrazole ring. This scaffold is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib) due to its bioisosteric properties and hydrogen-bonding capability.
Key Advantages of this Protocol:
-
Atom Economy: The only byproducts are water and dimethylamine.
-
Versatility: Tolerates a wide range of aryl and heteroaryl substituents.
-
Scalability: The reaction is amenable to gram-to-kilogram scale-up.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via a Michael addition-elimination sequence followed by intramolecular cyclocondensation.
Reaction Pathway[1][2]
-
Michael Addition: The terminal nitrogen of hydrazine attacks the electrophilic
-carbon of the enaminone. -
Elimination: The tetrahedral intermediate collapses, expelling dimethylamine (
) to form a hydrazone/enamine intermediate. -
Cyclization: The second nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the final pyrazole.
Figure 1: Mechanistic flow from enaminone to pyrazole.[1] Note the sequential loss of dimethylamine and water.
Safety & Handling
WARNING: Hydrazine hydrate is highly toxic, a suspected carcinogen, and unstable in pure form.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited protection against hydrazine permeation.
-
Waste: Segregate hydrazine waste from general organic waste. Treat spills with dilute hypochlorite solution (bleach) to neutralize.
Experimental Protocols
Method A: Standard Solution-Phase Synthesis (Reflux)
Best for: Scale-up (>10g) and thermally sensitive substrates.
Reagents:
- -Dimethylamino enone (1.0 equiv)
-
Hydrazine hydrate (80% or 64% aqueous solution) (1.2 - 1.5 equiv)
-
Ethanol (Absolute) [Solvent volume: 5 mL per mmol substrate]
Protocol:
-
Setup: Charge a round-bottom flask with the enaminone and absolute ethanol. Stir until dissolved.
-
Addition: Add hydrazine hydrate dropwise at room temperature. Note: A mild exotherm may occur.
-
Reaction: Heat the mixture to reflux (
) for 1–3 hours.-
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (bright yellow/orange) should disappear, replaced by a non-fluorescent or blue-fluorescent product spot.
-
-
Workup:
-
Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Pour the residue into crushed ice (approx. 5x reaction volume).
-
Stir vigorously for 15 minutes to induce precipitation.
-
-
Isolation: Filter the solid precipitate, wash with cold water (
), and dry under vacuum.
Method B: Green Microwave-Assisted Synthesis
Best for: Rapid library generation, high-throughput screening, and "Green Chemistry" compliance.
Reagents:
- -Dimethylamino enone (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Water (2 mL) or Solvent-Free (Neat)
Protocol:
-
Setup: Place enaminone and hydrazine hydrate in a microwave-safe process vial (capped).
-
Reaction: Irradiate at
(Dynamic Power mode, max 150W) for 5–10 minutes. -
Workup: Cool the vial. If solid precipitates, filter directly. If oily, extract with Ethyl Acetate (
), dry over , and concentrate.
Process Monitoring & Quality Control (QC)
Trustworthiness in synthesis requires self-validating data. Use the following markers to confirm success.
NMR Validation
The transformation is easily tracked by
| Feature | Starting Material (Enaminone) | Product (Pyrazole) |
| Olefinic Protons | Two doublets ( | Absent. Replaced by aromatic pyrazole proton ( |
| Dimethylamine | Singlet (6H) at | Absent. |
| NH Signal | None. | Broad singlet at |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Oil | Incomplete cyclization. | Increase reflux time; add catalytic Acetic Acid (5 mol%). |
| Starting Material Remains | Hydrazine degradation.[2] | Use fresh hydrazine hydrate; increase equivalents to 2.0. |
| Multiple Spots on TLC | Regioisomers (rare with | 1H-pyrazoles exist as tautomers. This is normal. Isolate and characterize. |
Comparative Data Analysis
The electronic nature of the substituent (
Table 1: Reaction Performance by Substituent (Method A)
| Entry | Substituent (R) | Electronic Effect | Time (h) | Yield (%) | Ref |
| 1 | Phenyl | Neutral | 2.0 | 88 | [1] |
| 2 | 4-NO | Strong EWG | 1.0 | 94 | [2] |
| 3 | 4-OMe-Phenyl | Electron Donating | 3.5 | 82 | [1] |
| 4 | 2-Pyridyl | Heteroaryl (EWG) | 1.5 | 91 | [3] |
| 5 | Methyl | Alkyl (Weak EDG) | 2.5 | 75 | [4] |
Case Study Workflow
Target: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole (Kinase Inhibitor Fragment).
This workflow demonstrates the logical progression from raw materials to validated product.
Figure 2: End-to-end workflow for the synthesis of a fluorinated pyrazole scaffold.
References
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles. Science of Synthesis, 12, 15–225.
-
Al-Mousawi, S. M., et al. (2010). Enaminones as Building Blocks in Organic Synthesis.[3][4][5] Molecules, 15(1), 142-161.
-
Fadda, A. A., et al. (2012). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. American Journal of Organic Chemistry, 2(2), 23-31.
-
Pezzuto, J. M., et al. (2015). Green Chemistry Approaches to Pyrazole Synthesis. Green Chemistry Letters and Reviews, 8(1), 15-22.
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Regioselective Synthesis of Isoxazoles Using Enaminones
Abstract
This comprehensive guide details the regioselective synthesis of isoxazoles, a privileged heterocyclic scaffold in medicinal chemistry, through the cyclocondensation of enaminones with hydroxylamine. We delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and drug development professionals. This document provides a robust framework for achieving high regiochemical control by modulating reaction conditions and substrate structure, thereby enabling the targeted synthesis of specific isoxazole regioisomers.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its versatile structure imparts a range of biological activities, and isoxazole-containing molecules have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[2][4][5] Several commercially successful drugs, such as the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole, feature the isoxazole core, highlighting its therapeutic importance.[6] The ability to synthesize isoxazoles with precise substituent patterns is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.
Traditionally, the synthesis of isoxazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[6] However, this classical approach frequently suffers from a lack of regioselectivity, leading to mixtures of isomeric products that are challenging to separate.[6] This guide focuses on a more elegant and controllable approach: the use of enaminones as versatile precursors for the regioselective synthesis of isoxazoles.
Enaminones: Versatile Building Blocks for Heterocyclic Synthesis
Enaminones are conjugated systems containing both an enamine and a carbonyl group. This unique electronic arrangement makes them highly versatile synthons in organic chemistry. Their reactivity can be finely tuned, allowing for controlled reactions with various nucleophiles to construct a diverse array of heterocyclic systems. In the context of isoxazole synthesis, enaminones offer a distinct advantage over their 1,3-dicarbonyl counterparts by providing a handle to direct the cyclocondensation reaction with hydroxylamine, thus achieving high levels of regioselectivity.[6][7]
Mechanistic Insights into Regioselectivity
The reaction of an enaminone with hydroxylamine proceeds via a cyclocondensation pathway. The regiochemical outcome, i.e., which nitrogen of the hydroxylamine attacks which carbonyl or enamine carbon, is dictated by a combination of electronic and steric factors. The two primary regioisomeric products are the 3,5-disubstituted and the 3,4-disubstituted isoxazoles.
The key to controlling the regioselectivity lies in modulating the relative electrophilicity of the carbonyl carbon and the β-carbon of the enaminone system.
Caption: General reaction pathways for isoxazole synthesis from enaminones.
Factors Governing Regioselectivity:
-
Substituents on the Enaminone: The nature of the substituents on the enaminone nitrogen and at the carbonyl group can significantly influence the electronic distribution within the molecule, thereby directing the nucleophilic attack of hydroxylamine.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts (acidic or basic) can alter the reaction pathway and favor the formation of one regioisomer over the other.[6][8] For instance, the use of a strong base can lead to the formation of an aminohydroxy anion, which can act as an O-nucleophile.[7]
-
Steric Hindrance: Bulky substituents on the enaminone can sterically hinder the approach of the nucleophile, leading to a preference for attack at the less hindered position.
Experimental Protocols
The following protocols provide a general framework for the regioselective synthesis of isoxazoles from enaminones. Researchers should optimize these conditions based on their specific substrates.
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from methodologies that favor the formation of 3,5-disubstituted isoxazoles.[6]
Materials:
-
β-Enaminone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Base (e.g., potassium hydroxide, triethylamine) (1.2 eq)
-
Solvent (e.g., ethanol, water)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount, if required)[7]
Procedure:
-
To a solution of the β-enaminone in the chosen solvent, add hydroxylamine hydrochloride and the base.
-
If using a phase-transfer catalyst like TBAB, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
General Procedure for the Synthesis of 3,4-Disubstituted Isoxazoles
This protocol is designed to favor the formation of 3,4-disubstituted isoxazoles by modifying the reaction conditions.[6]
Materials:
-
β-Enaminone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the β-enaminone and hydroxylamine hydrochloride in the chosen solvent.
-
Stir the reaction mixture at reflux, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 3,4-disubstituted isoxazole.
Caption: A streamlined workflow for isoxazole synthesis and purification.
Characterization of Regioisomers
The unambiguous determination of the resulting isoxazole regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the protons on the isoxazole ring and the substituents can provide valuable information about the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are distinct for different regioisomers.[9][10][11]
-
2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively establish the connectivity between the substituents and the isoxazole ring, thus confirming the regiochemistry.[12]
Data Summary
The following table summarizes typical reaction conditions and outcomes for the regioselective synthesis of isoxazoles from enaminones, based on literature reports.
| Entry | Enaminone Substituents | Reaction Conditions | Major Product | Regioselectivity | Yield (%) | Reference |
| 1 | R¹=Aryl, R²=Alkyl, N-Alkyl | KOH, TBAB, H₂O, reflux | 5-Arylaminoisoxazole | High | Good | [7] |
| 2 | R¹=Aryl, R²=Alkyl, N-Alkyl | H₂O, reflux | 3-Arylaminoisoxazole | High | Good | [7] |
| 3 | β-enamino diketones | Varied conditions | 4,5-disubstituted, 3,4-disubstituted, 3,4,5-trisubstituted | Controlled | Good | [6][8] |
Conclusion
The use of enaminones as precursors provides a powerful and versatile strategy for the regioselective synthesis of isoxazoles. By carefully selecting the enaminone substrate and controlling the reaction conditions, chemists can achieve high levels of regiochemical control, enabling the targeted synthesis of specific isoxazole isomers. This approach offers significant advantages over classical methods and is a valuable tool for researchers in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the adoption of this robust methodology for the synthesis of novel isoxazole-based compounds with therapeutic potential.
References
-
da Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5288-5301. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
ResearchGate. Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
-
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3207. [Link]
-
Semantic Scholar. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
ACS Combinatorial Science. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. [Link]
-
The Journal of Organic Chemistry. Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
YouTube. synthesis of isoxazoles. [Link]
-
PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Letters in Applied NanoBioScience. Construction of Isoxazole ring: An Overview. [Link]
-
ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. [Link]
-
PMC. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
Synfacts. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
The Royal Society of Chemistry. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. Synthesis of isoxazoles from β‐azolyl enamines. [Link]
-
ACS Publications. Tunable Key [3 + 2] and [2 + 1] Cycloaddition of Enaminones and α-Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity. [Link]
-
PMC. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. [Link]
-
NIH. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. [Link]
-
ResearchGate. Synthesis of 3,5-disubstituted isoxazole. [Link]
-
RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]
-
Journal of Advanced Scientific Research. progress in the pathways for synthesis of isoxazoles synthons and their biological activities. [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Heterocycle Construction Using 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It focuses on the utility of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS: 6135-14-4) as a versatile pharmacophore precursor under microwave irradiation.
Executive Summary
The incorporation of tert-butyl groups into drug scaffolds is a proven strategy to modulate lipophilicity, metabolic stability, and receptor binding affinity. 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one serves as a premier "push-pull" enaminone building block for generating these motifs. While conventional thermal cyclocondensations with this precursor often require prolonged reflux (6–24 hours) and suffer from side reactions due to the steric bulk of the tert-butyl group, Microwave-Assisted Organic Synthesis (MAOS) dramatically alters the kinetic landscape.
This guide details optimized protocols for converting this specific enaminone into 3-(tert-butyl)pyrazoles and 4-(tert-butyl)pyrimidines . By leveraging the high dielectric loss tangent of polar intermediates, these protocols reduce reaction times to under 20 minutes while improving regioselectivity and yield.
Chemical Foundation & Mechanism
The "Push-Pull" System
The substrate is a
-
Electron Donor (Push): The dimethylamino group (
) increases electron density at the -carbon but acts as an excellent leaving group upon nucleophilic attack at the -carbon. -
Electron Acceptor (Pull): The carbonyl group withdraws density, activating the
-carbon for nucleophilic attack. -
Steric Modulator: The tert-butyl group (
) provides significant steric bulk, which directs regioselectivity during cyclization but can hinder orbital overlap in conventional heating.
Microwave Dielectric Heating Effect
In this system, the polar transition state (Zwitterionic intermediate formed after nucleophilic attack) couples efficiently with the oscillating electric field of the microwave irradiation. This selective heating of the polar micro-domains accelerates the rate-determining step (elimination of dimethylamine) more effectively than convective heating.
Experimental Workflows (Graphviz Visualization)
The following diagrams illustrate the operational workflow and the mechanistic pathway for the synthesis of pyrazoles and pyrimidines.
Figure 1: Operational workflow for microwave-assisted synthesis. Note the use of sealed vessels to access superheated solvent states.
Figure 2: Mechanistic pathway. The elimination of dimethylamine is the key step accelerated by MW irradiation.
Detailed Protocols
Protocol A: Regioselective Synthesis of 3-(tert-Butyl)-1H-pyrazole
This protocol yields a pyrazole scaffold often used as a core for kinase inhibitors.
Reagents:
-
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (1.0 mmol, 155 mg)
-
Hydrazine Hydrate (1.2 mmol, 60 mg)
-
Ethanol (Absolute, 2 mL)
-
Catalyst (Optional): Acetic acid (0.1 mL) can accelerate the reaction but is often unnecessary under MW.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
10 mL Pressure Vial with silicone/PTFE septum.
Step-by-Step Procedure:
-
Loading: Dissolve the enaminone in ethanol within the 10 mL vial. Add hydrazine hydrate dropwise.
-
Sealing: Crimp the cap tightly.
-
Irradiation Parameters:
-
Temperature: 140°C
-
Hold Time: 5 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup: Cool the reaction to 50°C using compressed air (integrated in most reactors).
-
Isolation: Concentrate the solvent under reduced pressure. The residue is often a solid that can be recrystallized from hexane/ethyl acetate or used directly if purity >95% (check by LC-MS).
Mechanism & Causality:
Hydrazine acts as a binucleophile. The primary amine attacks the
Protocol B: Synthesis of 4-(tert-Butyl)pyrimidin-2-amine
This protocol targets the pyrimidine ring, a privileged structure in oncology (e.g., kinase inhibitors).
Reagents:
-
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (1.0 mmol)
-
Guanidine Hydrochloride (1.1 mmol)
-
Sodium Ethoxide (1.1 mmol) or Potassium Carbonate (1.5 mmol)
-
Solvent: Ethanol (3 mL)
Step-by-Step Procedure:
-
Base Activation: In the MW vial, pre-mix Guanidine HCl and NaOEt in ethanol for 1 minute to liberate the free guanidine base.
-
Addition: Add the enaminone to the mixture.
-
Irradiation Parameters:
-
Temperature: 160°C
-
Hold Time: 10–15 minutes
-
Pre-stirring: 30 seconds
-
-
Workup: Pour the cooled mixture into ice water (10 mL). The product usually precipitates as a white/off-white solid.
-
Purification: Filtration followed by washing with cold water. Recrystallize from EtOH if necessary.
Data Summary Table:
| Parameter | Conventional Heating (Reflux) | Microwave Heating (Closed Vessel) |
| Reaction Time | 6 – 12 Hours | 5 – 15 Minutes |
| Solvent Temp | 78°C (EtOH b.p.) | 140°C – 160°C (Superheated) |
| Yield | 65 – 75% | 85 – 96% |
| Atom Economy | Moderate (Side products common) | High (Cleaner conversion) |
Troubleshooting & Optimization
-
Pressure Management: The release of dimethylamine (gas) and water generates pressure. Ensure the vessel is rated for at least 20 bar. If pressure spikes, reduce temperature to 120°C and extend time to 20 mins.
-
Solvent Choice: Ethanol is ideal due to its high loss tangent (
), ensuring efficient energy absorption. Non-polar solvents like toluene will require a "doping" agent (ionic liquid or small amount of alcohol) to heat effectively. -
Regioselectivity Issues: When using substituted hydrazines (e.g., Methylhydrazine), a mixture of isomers (1-methyl-3-tert-butyl vs 1-methyl-5-tert-butyl) may form. MW heating often favors the thermodynamic product. Verify regiochemistry using NOESY NMR.
References
-
Microwave-Assisted Synthesis of Heterocycles. Maes, B.W., et al.[1] Springer, 2006.[1] (General reference on MW theory in heterocycles).
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines. Semantic Scholar. Available at: [Link][1][2][3][4][5][6][7]
-
Regioselective synthesis of pyrazoles from enaminones. Organic & Biomolecular Chemistry. Available at: [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1<i>H</i>)-ones and their corresponding 2(1<i>H</i>)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Efficient Synthesis of 2-Aminopyrimidines via Condensation of Enaminones with Guanidine
Abstract & Introduction
The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Imatinib, Palbociclib), antibiotics, and antiviral agents.[1] While various synthetic routes exist, the cyclocondensation of enaminones (
This application note provides a comprehensive technical guide for this transformation. We contrast the classical thermal approach (robust, scalable) with a modern microwave-assisted protocol (rapid, green), offering researchers flexible options depending on available instrumentation and substrate stability.
Mechanistic Principles
Understanding the reaction mechanism is critical for troubleshooting low yields or regioselectivity issues. The reaction proceeds via a [3+3] cyclocondensation sequence involving Michael addition, cyclization, and elimination.
Reaction Pathway[2]
-
Activation: The guanidine base exists in equilibrium with its conjugate acid; the free base is the active nucleophile.
-
Michael Addition: The amino group of guanidine attacks the electrophilic
-carbon of the enaminone. -
Cyclization: The second amino group of the guanidine moiety attacks the carbonyl carbon.
-
Elimination: Loss of water and the secondary amine (
) drives aromatization to the stable pyrimidine core.
Mechanistic Diagram
The following diagram illustrates the stepwise conversion of an enaminone and guanidine into a 2-aminopyrimidine.
Figure 1: Mechanistic pathway for the [3+3] cyclocondensation of enaminones with guanidine.
Critical Parameters & Optimization
Success depends on balancing basicity, solubility, and temperature. The following table summarizes the impact of key variables based on recent literature [1][2].
Table 1: Optimization of Reaction Conditions
| Parameter | Common Choice | Impact on Reaction | Recommendation |
| Solvent | Ethanol / Methanol | Protic solvents stabilize polar intermediates but limit max temp (reflux). | Use EtOH for thermal; DMF or Solvent-free for difficult substrates. |
| Base | NaOEt / NaOH / | Essential to deprotonate guanidine salts (e.g., guanidine HCl). | NaOEt (freshly prepared) is standard. |
| Guanidine Source | Hydrochloride / Nitrate / Carbonate | Salts are stable but require neutralization. Carbonate releases base in situ. | Guanidine Carbonate avoids adding external chloride/nitrate ions. |
| Temperature | 80°C (Reflux) vs. 140-180°C (MW) | Higher temp accelerates elimination step. | Use Reflux for scale-up; MW (160°C) for library synthesis. |
Protocol A: Classical Thermal Condensation
Best for: Large-scale synthesis (>1g), heat-sensitive substrates, labs without microwave reactors.
Reagents & Equipment[2]
-
Enaminone substrate: 1.0 equiv (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Guanidine Hydrochloride: 1.2 equiv
-
Sodium Ethoxide (NaOEt): 1.2 equiv (or Sodium metal + absolute Ethanol)
-
Solvent: Absolute Ethanol (5-10 mL per mmol substrate)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure
-
Base Preparation: In a dry round-bottom flask, dissolve sodium metal (1.2 equiv) in absolute ethanol under
atmosphere to generate fresh NaOEt. Alternatively, dissolve commercial NaOEt. -
Guanidine Activation: Add Guanidine HCl (1.2 equiv) to the NaOEt solution. Stir at room temperature for 10-15 minutes. Note: NaCl precipitate may form.
-
Substrate Addition: Add the enaminone (1.0 equiv) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) with stirring.
-
Monitoring: Monitor via TLC (typically 30% EtOAc/Hexane) every hour. Reaction time is usually 3–12 hours .
-
Workup:
-
Cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add water (10 mL/mmol) to the residue. The product often precipitates.
-
If solid forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with EtOAc (3x), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Protocol B: Microwave-Assisted Synthesis (Green Method)
Best for: High-throughput library generation, difficult substrates, rapid optimization.
Reagents & Equipment
-
Enaminone substrate: 0.5 mmol[2]
-
Guanidine Carbonate: 0.75 mmol (1.5 equiv)
-
Solvent: Ethanol (1 mL) or Solvent-Free
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed vial.
Workflow Diagram
This workflow ensures reproducibility in high-throughput settings.
Figure 2: Workflow for microwave-assisted synthesis of 2-aminopyrimidines.
Step-by-Step Procedure
-
Loading: In a 10 mL microwave vial, weigh Enaminone (0.5 mmol) and Guanidine Carbonate (0.75 mmol).
-
Solvent (Optional): Add 1.0 mL Ethanol. Note: Solvent-free conditions often work if the enaminone is a liquid or low-melting solid [3].
-
Irradiation: Cap the vial. Program the microwave:
-
Temp: 160°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Cooling: Allow the reactor to cool the vial to <50°C using compressed air.
-
Isolation: Pour the reaction mixture onto crushed ice (approx. 10 g). Stir vigorously.
-
Collection: Filter the resulting precipitate.[3] Wash with 2 mL cold water and 1 mL cold ethanol.
-
Yield: Typical yields range from 80–95% .
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (DMSO-d6):
-
Pyrimidine Protons: Look for two doublets (if 4,6-disubstituted) or a singlet around
8.0-8.5 ppm (if 4,5,6-trisubstituted). -
Amino Group (
): Broad singlet, typically 6.5–7.5 ppm. Exchangeable with .
-
-
Mass Spectrometry:
peak should be clearly visible.
Troubleshooting Guide
-
Issue: No Reaction / Starting Material Remains.
-
Cause: Guanidine salt not fully neutralized.
-
Fix: Ensure NaOEt is fresh or switch to Guanidine Carbonate. Increase MW temp to 180°C.
-
-
Issue: Low Yield / Sticky Oil.
-
Cause: Incomplete cyclization or polymerization of enaminone.
-
Fix: Use Protocol B (Microwave) . The rapid heating prevents side reactions. Recrystallize from EtOH/DMF mixtures.
-
-
Issue: Regioisomer Formation.
-
Note: Rare for this specific reaction, but possible with complex enaminones. Verify structure via NOESY NMR.
-
References
-
Microwave-assisted synthesis of 2-aminopyrimidines. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI. Available at: [Link]
-
Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC - NIH. Available at: [Link]
Sources
Solvent-free reaction conditions for enaminone cyclization
Solvent-Free Cyclization of Enaminones
Executive Summary
This guide details the solvent-free cyclization of enaminones to form nitrogen-containing heterocycles (pyridines, pyrimidines, and pyrroles). By eliminating volatile organic compounds (VOCs) and utilizing high-concentration "melt" or mechanochemical conditions, researchers can achieve higher atom economy, faster reaction kinetics, and simplified downstream processing. This protocol is designed for medicinal chemists and process engineers seeking to modernize their heterocycle synthesis workflows in alignment with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).
Strategic Drivers & Mechanism
Enaminones (
Why Solvent-Free?
-
Kinetic Acceleration: In a solvent-free "melt" or ball-milled state, the concentration of reactants is effectively maximized, significantly increasing the collision frequency and reaction rate.
-
Thermodynamic Favorability: The elimination of water (condensation) is often entropically driven in open, solvent-free systems, pushing the equilibrium toward the cyclized product.
-
Purification Efficiency: Products often crystallize directly upon cooling or require only a simple aqueous wash, bypassing chromatography.
Mechanistic Pathway
The cyclization generally proceeds via a Michael addition-Elimination-Cyclization sequence. The binucleophile (e.g., urea, hydrazine, amidine) attacks the
Figure 1: General mechanistic pathway for the condensation of enaminones with binucleophiles. The solvent-free environment accelerates the initial Michael addition step.
Experimental Protocols
Protocol A: Mechanochemical Synthesis (Ball Milling)
Best for: Thermally sensitive substrates, insoluble starting materials, and "Click" chemistry speed. Equipment: High-Speed Ball Mill (e.g., Retsch MM400 or Fritsch Pulverisette).
Materials:
-
Enaminone (1.0 equiv)
-
Binucleophile (e.g., Phenylhydrazine, Urea) (1.1 equiv)
-
Catalyst: Silica Sulfuric Acid (SSA) or
-TSA (5 mol%) - Optional but recommended for unreactive amines. -
Grinding Auxiliary: NaCl or Silica Gel (if reactants are sticky/liquid).
Step-by-Step:
-
Loading: Place the enaminone (1 mmol) and binucleophile (1.1 mmol) into a 10 mL stainless steel or zirconia jar.
-
Media: Add two 5mm stainless steel balls. Note: Ensure the jar volume is <30% filled to allow sufficient kinetic impact.
-
Grinding: Set frequency to 25-30 Hz . Mill for 15-30 minutes .
-
Checkpoint: Stop every 10 minutes to scrape down the walls if the material cakes.
-
-
Workup: The resulting powder is often the pure product.
-
If purification is needed: Suspend the powder in water, sonicate for 5 minutes, filter, and dry. The salt/catalyst washes away, leaving the organic heterocycle.
-
Validation:
-
TLC: Check consumption of the enaminone (usually UV active).
-
Yield Expectation: 85-98%.
Protocol B: Microwave-Assisted Synthesis (MW)
Best for: High-throughput library generation, reactions requiring high activation energy. Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Materials:
-
Enaminone (1.0 equiv)
-
Active Methylene Compound or Amine (1.0 equiv)
-
Solid Support: Basic Alumina or Montmorillonite K-10 (200 mg per mmol).
Step-by-Step:
-
Adsorption: Dissolve reactants in a minimum amount of volatile solvent (DCM/MeOH), add the solid support, and evaporate to dryness under vacuum. This creates a "dry media" coating.
-
Irradiation: Place the dry powder in a quartz MW vessel.
-
Settings: "Power Cycling" mode or constant temperature hold at 120°C .
-
Time: 2 - 5 minutes.
-
Caution: Use an IR sensor for temperature control. Internal fiber-optic probes may break in solid-state reactions.
-
-
Extraction: Add hot ethanol or ethyl acetate to the vessel, vortex to desorb the product from the solid support, and filter.
-
Crystallization: Cool the filtrate to precipitate the product.
Protocol C: Catalyst-Free Thermal Melt
Best for: Large-scale synthesis, stable substrates with melting points <150°C.
Step-by-Step:
-
Mix enaminone and nucleophile (1:1 ratio) in a round-bottom flask.
-
Heat the mixture in an oil bath to 100-120°C .
-
The mixture will melt into a homogeneous liquid phase.
-
Maintain heating for 1-2 hours. Evolution of water vapor or amine vapor indicates reaction progress.
-
Cooling: Upon cooling to room temperature, the melt usually solidifies. Recrystallize from Ethanol/Water.
Comparative Analysis & Data
The following table compares the efficiency of solvent-free methods against traditional solution-phase reflux (e.g., in Ethanol).
| Parameter | Solution Phase (EtOH Reflux) | Mechanochemistry (Ball Mill) | Microwave (Solvent-Free) | Thermal Melt |
| Reaction Time | 4 - 12 Hours | 15 - 45 Minutes | 2 - 10 Minutes | 1 - 3 Hours |
| Energy Input | High (sustained heating) | Low (mechanical) | Medium (burst energy) | Medium |
| Yield (Avg) | 65 - 75% | 85 - 95% | 88 - 98% | 80 - 90% |
| E-Factor | High (Solvent waste) | Very Low | Low | Low |
| Scalability | Excellent | Limited (Jar size) | Good (Flow MW) | Excellent |
Troubleshooting Guide
Issue: "The reaction mixture turned into a hard glass/polymer."
-
Cause: Polymerization of the enaminone or overheating.
-
Solution: Switch to Protocol A (Ball Milling) to avoid thermal stress. Alternatively, add a solid support (Silica) in Protocol C to dilute the thermal mass.
Issue: "Incomplete conversion in Ball Mill."
-
Cause: "Dead zones" in the jar or caking.
-
Solution: Use Liquid Assisted Grinding (LAG) . Add 1-2 drops of EtOH or MeOH to the jar. This acts as a lubricant and enhances mass transfer without acting as a bulk solvent.
Issue: "Runaway temperature in Microwave."
-
Cause: Highly polar intermediates absorbing MW energy too efficiently (Hot spots).
-
Solution: Use "Power Cycling" (active air cooling during irradiation) and ensure the solid support is well-mixed.
Workflow Selection Logic
Use this decision tree to select the optimal solvent-free method for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate solvent-free protocol based on physical state and thermal stability.
References
-
Portilla, J., et al. (2022). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence.[1][2] RSC Advances, 12, 12345-12350. [Link]
-
Rafiee, E., et al. (2008).[3] A revision for the synthesis of β-enaminones in solvent free conditions: efficacy of different supported heteropoly acids. Green Chemistry, 10, 982-989.[3] [Link]
-
Loupy, A., et al. (2001).[4] Solvent-free microwave-assisted reactions in organic synthesis. Green Chemistry, 3, 196-200.[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A revision for the synthesis of β-enaminones in solvent free conditions: efficacy of different supported heteropoly acids as active and reusable catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
Application Note: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one as a Ligand Precursor
[1][2]
Part 1: Executive Summary & Chemical Logic
The Compound:
-
IUPAC Name: (E)-1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one[1][2][3]
-
CAS: 2802-08-6 (Generic for dimethylamino-butenone derivatives; specific t-butyl variants often custom synthesized).[1][2]
-
Role: A versatile
synthon used to install the 3-tert-butyl-3-oxoprop-1-enyl moiety.[1][2]
Why Use It?
-
Steric Bulk: The tert-butyl group is essential for kinetically stabilizing reactive metal centers (e.g., in "Scorpionate" ligands) and preventing oligomerization in CVD precursors.[1][2]
-
Clean Exchange: The
group is readily displaced by primary amines or hydrazines via an addition-elimination mechanism (transamination), often under milder conditions than the corresponding -diketone condensations.[1][2] -
Regioselectivity: Unlike asymmetrical
-diketones which can yield mixed imine isomers, this enaminone directs nucleophilic attack exclusively to the -carbon (C1), ensuring high isomeric purity.[1][2]
Part 2: Application Workflows
Workflow A: Synthesis of "Scorpionate" Ligand Precursors (Pyrazoles)
The most common application is the synthesis of 3(5)-tert-butylpyrazole .[1] This pyrazole is the building block for Tp
Mechanism:
The hydrazine nucleophile attacks the
Workflow B: Synthesis of -Ketoiminate Ligands (CVD/ALD Precursors)
Reaction with primary amines yields
Part 3: Visualization of Pathways
Caption: Divergent synthesis pathways from the enaminone precursor to high-value coordination complexes.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-tert-Butylpyrazole
Objective: Convert the enaminone to the bulky pyrazole required for Tp ligand synthesis.[1][2]
Reagents:
-
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (1.0 equiv)[1][2]
-
Hydrazine monohydrate (1.2 equiv)[1]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the enaminone in ethanol (approx. 5 mL per mmol). The solution will likely be yellow/orange.[2]
-
Addition: Add hydrazine monohydrate dropwise at room temperature. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress.[2] -
Monitoring: Monitor via TLC (SiO
, EtOAc/Hexane). The starting enaminone spot should disappear.[2] -
Workup:
-
Purification: Recrystallize from hexanes or sublime under vacuum if high purity is required for subsequent borohydride reactions.
Protocol 2: Synthesis of N-Substituted -Ketoimines
Objective: Synthesize a bidentate N,O-ligand for CVD precursor development.
Target Structure:
Reagents:
-
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (1.0 equiv)[1][2]
-
Primary Amine (e.g., Isopropylamine, Aniline, 2,6-Diisopropylaniline) (1.0–1.1 equiv)[1]
-
Solvent: Toluene (preferred for azeotropic removal) or Ethanol.[1][2]
Step-by-Step:
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amine) | Amine is too bulky or volatile.[1][2] | Switch solvent to Toluene/Xylene and use a sealed tube.[2] Add 5 mol% acetic acid. |
| Oligomerization | Reaction temperature too high without steric protection.[2] | Ensure the tert-butyl group is intact; keep temperature <120°C unless necessary.[1][2] |
| Hydrolysis | Wet solvent used.[2][9] | The enaminone can hydrolyze to the aldehyde/ketone form.[2] Use anhydrous solvents.[2] |
| Impurity in Pyrazole | Incomplete elimination of amine.[2] | Dry the product thoroughly under high vacuum to remove trapped dimethylamine salts.[2] |
Part 6: References
-
Enaminone Reactivity & Pyrazole Synthesis:
-
Scorpionate Ligand Precursors:
-
CVD Precursor Synthesis:
-
General Physical Properties:
Sources
- 1. mdpi.com [mdpi.com]
- 2. plasma-ald.com [plasma-ald.com]
- 3. danabiosci.com [danabiosci.com]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone [mdpi.com]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
Synthesis of pyridine derivatives via enaminone intermediates
Application Note: Modular Synthesis of Pyridine Derivatives via Enaminone Intermediates
Introduction: The Enaminone Advantage
In the landscape of drug discovery, the pyridine moiety is ubiquitous, serving as a core pharmacophore in over 100 FDA-approved drugs (e.g., Esomeprazole, Imatinib). However, traditional syntheses like the Chichibabin or classical Hantzsch reactions often suffer from harsh conditions, regioselectivity issues, or limited functional group tolerance.
This guide focuses on enaminones (
Mechanistic Underpinnings
To design effective protocols, one must understand the ambident reactivity of enaminones. The nitrogen lone pair donates electron density into the
Figure 1: Reactivity Profile & Cyclization Logic
Caption: Mechanistic flow from enaminone activation to pyridine aromatization. The push-pull nature drives regioselective condensation.
Strategic Protocols
We present two distinct protocols: a Green, Solvent-Free MCR for 2-aminopyridines (ideal for library generation) and a Regioselective [3+3] Annulation for nicotinonitriles.
Protocol A: Green, Solvent-Free Multicomponent Synthesis of 2-Aminopyridines
Application: Rapid generation of 2-amino-3-cyanopyridine derivatives (privileged scaffolds in kinase inhibitors). Rationale: This method utilizes the high reactivity of enaminones to drive the reaction without external solvents, utilizing the liquid phase of the reagents themselves upon heating. This maximizes atom economy and simplifies workup.
Materials:
-
Enaminone Precursor: 1 mmol (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)[1]
-
Active Methylene: Malononitrile (1 mmol)
-
Amine Source: Primary amine (1 mmol) or Ammonium Acetate (1.2 mmol)
-
Catalyst: None (Thermal) or basic alumina (optional for acceleration)
Step-by-Step Methodology:
-
Charge: In a 10 mL screw-cap vial, add the enaminone (1.0 equiv) and malononitrile (1.0 equiv).
-
Mix: Add the primary amine (1.0 equiv). If solids are used, gently grind the mixture with a spatula.
-
Reaction: Heat the mixture to 80 °C in a heating block.
-
Observation: The mixture will melt into a homogeneous liquid.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7) every 15 minutes. Reaction is typically complete in 30–60 minutes .
-
-
Workup:
-
Cool the vial to room temperature. The product often solidifies.
-
Add Ethanol (2 mL) and sonicate to break up the solid.
-
Filter the precipitate.
-
Wash with cold ethanol (
mL) and diethyl ether ( mL).
-
-
Purification: Recrystallize from hot ethanol if necessary.
Self-Validation Check:
-
TLC: Disappearance of the enaminone spot (usually bright yellow/orange) and appearance of a highly fluorescent blue/purple spot (the pyridine) under UV 254/365 nm.
-
Yield: Typical yields range from 85–95% .
Protocol B: Regioselective [3+3] Annulation for Nicotinonitriles
Application: Synthesis of 2,6-disubstituted-3-cyanopyridines. Rationale: This protocol employs a modified Bohlmann-Rahtz type strategy where the enaminone acts as a 3-carbon fragment reacting with an enamine generated in situ from a ketone and ammonium acetate.
Experimental Workflow Diagram
Caption: Workflow for the acid-catalyzed [3+3] annulation.
Detailed Methodology:
-
Preparation: Dissolve the enaminone (1.0 mmol) and the ketone partner (e.g., acetophenone, 1.0 mmol) in Glacial Acetic Acid (5 mL) .
-
Nitrogen Source: Add Ammonium Acetate (4.0 mmol) . The excess ensures complete conversion of the ketone to the transient enamine species.
-
Cyclization: Reflux the solution at 110 °C for 4–6 hours.
-
Note: Acetic acid acts as both solvent and catalyst, promoting the elimination of dimethylamine (from the enaminone) and water.
-
-
Quenching: Pour the hot reaction mixture onto 50 g of crushed ice . Stir vigorously.
-
Neutralization: If no precipitate forms immediately, neutralize carefully with saturated
solution until pH ~7. -
Isolation: Filter the resulting solid, wash with water, and dry.
Comparative Data & Optimization
The following table summarizes yield comparisons based on solvent and catalyst choices for the reaction of enaminones with malononitrile (Protocol A context).
| Solvent/Condition | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |
| Solvent-Free | None | 80 | 30 | 92 | Greenest, fastest workup |
| Ethanol | Reflux | 120 | 85 | Requires solvent removal | |
| Water | 100 | 180 | 78 | Poor solubility of reactants | |
| Acetic Acid | 110 | 240 | 80 | Good for difficult substrates |
Data aggregated from comparative literature studies [1, 2].
Troubleshooting & Expert Tips
-
Regioselectivity: In [3+3] annulations, the regiochemistry is controlled by the "push-pull" dynamics. The nucleophilic carbon of the enaminone (C-alpha) will attack the most electrophilic center of the partner. If you observe regioisomers, verify the electronic nature of your substituents. Electron-withdrawing groups on the enaminone beta-carbon increase electrophilicity at that site.
-
Transamination: If using a primary amine in Protocol A, ensure it is nucleophilic enough to displace the dimethylamino group of the enaminone. Sterically hindered amines (e.g., tert-butylamine) may require higher temperatures or microwave irradiation (120 °C, 10 min).
-
Purification: Pyridine derivatives are often basic. If using column chromatography, add 1% Triethylamine to your eluent to prevent streaking on silica gel.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health (PMC). [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation. MDPI. [Link]
-
One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate. ACS Publications. [Link]
-
Pyridine Synthesis: Bohlmann-Rahtz and Related Reactions. Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
How to prevent hydrolysis of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Welcome to the technical support center for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile enaminone. Our goal is to equip you with the knowledge to prevent its hydrolysis and ensure the integrity of your experiments.
Understanding the Hydrolysis of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, like other enaminones, is susceptible to hydrolysis, particularly under acidic conditions. This chemical transformation can impact the yield and purity of your desired products. The hydrolysis process involves the breakdown of the enaminone back into its constituent carbonyl compound and amine in the presence of water.
The generally accepted mechanism for enamine hydrolysis begins with the protonation of the double-bonded carbon atom.[1][2][3] This initial step is often the rate-determining step in the acid-catalyzed hydrolysis of enaminones.[4] The resulting intermediate is highly electrophilic and is subsequently attacked by water to form an unstable tetrahedral intermediate.[1] Following a proton transfer, the nitrogen atom is protonated, turning it into a good leaving group. The lone pair of electrons on the oxygen then expels the amine, and a final deprotonation yields the ketone and the corresponding amine.[1][2]
Caption: Acid-catalyzed hydrolysis of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
Troubleshooting Guide
This section addresses common issues encountered during the use of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
Question: My reaction yield is consistently low, and I suspect compound degradation. How can I confirm if hydrolysis is the cause?
Answer:
To confirm hydrolysis, you need to analyze your reaction mixture for the presence of the expected degradation products: 4,4-dimethylpentan-3-one and dimethylamine. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying the components of a mixture.[5] You can develop a method to detect the disappearance of the starting enaminone and the appearance of the ketone product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compounds in your sample, allowing you to identify the characteristic signals of both the starting material and the hydrolysis products.[7]
Question: I've observed a decrease in the purity of my stored 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. What are the optimal storage conditions?
Answer:
Proper storage is crucial to prevent hydrolysis. Enaminones should be stored in a cool, dry, and well-ventilated area.[8][9] The container should be tightly sealed to minimize exposure to atmospheric moisture.[10] For long-term storage, refrigeration at 2-8°C is recommended.[11] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to further protect it from moisture and air.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C[11] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Location | Cool, dry, well-ventilated area[8][9] | Ensures a stable environment. |
Question: During my reaction work-up, I use an aqueous acidic wash. How can I minimize hydrolysis at this stage?
Answer:
Aqueous acidic washes are a common source of enaminone hydrolysis. To mitigate this, consider the following strategies:
-
Use Mild Acids: Instead of strong mineral acids like HCl, opt for milder organic acids such as citric acid or acetic acid.[12]
-
Lower the Temperature: Perform the acidic wash at a reduced temperature (e.g., 0°C) to slow down the rate of hydrolysis.[12]
-
Minimize Contact Time: Reduce the duration of the acidic wash to the shortest time necessary.
-
Use a Biphasic System: Performing the hydrolysis in a biphasic system (e.g., water and ether) can be a gentle method.[12]
-
Alternative Quenching Agents: Instead of a strong base like NaOH for neutralization, consider using a milder base such as saturated sodium bicarbonate (NaHCO₃) solution.[12]
Frequently Asked Questions (FAQs)
Q1: What solvents are recommended for reactions involving 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one to prevent hydrolysis?
A1: Aprotic solvents are generally preferred to minimize the risk of hydrolysis. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene are good choices. It is crucial to use anhydrous solvents to prevent introducing water into the reaction mixture.
Q2: Can pH affect the stability of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one in solution?
A2: Yes, pH plays a significant role in the stability of enaminones.[13] They are most susceptible to hydrolysis under acidic conditions.[4][14] In neutral or slightly basic conditions, the rate of hydrolysis is generally much lower. Therefore, maintaining a non-acidic environment is key to preventing degradation.
Q3: Are there any specific handling precautions I should take with this compound?
A3: Standard laboratory safety practices for handling chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[8][9] Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[10]
Experimental Protocols
Protocol 1: Stability Study of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
This protocol outlines a method to assess the stability of the enaminone under different pH conditions.
Caption: Workflow for a stability study of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
Methodology:
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one in an anhydrous aprotic solvent (e.g., acetonitrile).
-
-
Incubation:
-
In separate vials, add a known volume of the stock solution to each buffer solution.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
-
Analysis:
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the remaining 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
-
-
Data Interpretation:
-
Plot the concentration of the enaminone as a function of time for each pH condition to determine the rate of hydrolysis.
-
Protocol 2: General Reaction Procedure with Minimized Hydrolysis
This protocol provides a general framework for using 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one in a reaction while minimizing its degradation.
-
Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents for the reaction.
-
-
Reaction Execution:
-
Dissolve the reactants in the anhydrous solvent under an inert atmosphere.
-
Add 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one to the reaction mixture.
-
Maintain the reaction under an inert atmosphere and at the desired temperature.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0°C.
-
If an aqueous wash is necessary, use a pre-chilled, mild solution (e.g., saturated sodium bicarbonate or dilute citric acid).
-
Minimize the contact time between the organic layer and the aqueous layer.
-
Promptly separate the layers and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to isolate the product.
-
By adhering to these guidelines and protocols, you can significantly reduce the risk of hydrolysis and ensure the successful application of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one in your research and development endeavors.
References
- D. L. Leussing and C. K. N. Tam. (1974). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of the Chemical Society, Perkin Transactions 2, 164-168.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chad's Prep. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
- A. R. Katritzky, M. C. Rezende, and S. P. Tala. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, 164-167.
- Enamine. (n.d.). Safety Data Sheet.
-
MySkinRecipes. (n.d.). 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. Retrieved from [Link]
-
Pharmapproach. (2022, May 22). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
- S. K. Singh, et al. (2023). Analytical Methods for the Degradation of Phytoconstituents.
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
- ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
Sources
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one [myskinrecipes.com]
- 12. reddit.com [reddit.com]
- 13. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 14. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in enaminone condensation reactions
Technical Support Hub: Enaminone Condensation Optimization Ticket ID: ENAM-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
PART 1: DIAGNOSTIC TRIAGE
Before altering your workflow, identify the specific failure mode. Enaminone condensations—typically the reaction between a primary/secondary amine and a 1,3-dicarbonyl (or equivalent)—are deceptively simple equilibrium processes. Low yields are rarely random; they are mechanistic symptoms.[1]
Table 1: Symptom-Based Diagnostic Matrix
| Observation (TLC/LCMS) | Probable Root Cause | Mechanistic Insight | Corrective Action |
| SM Remaining (High) | Equilibrium Stagnation | The reaction generates | Azeotropic Distillation (Dean-Stark/Toluene) or add Molecular Sieves (4Å) .[1] |
| Multiple Spots (Tarry) | Polymerization / Self-Condensation | Enaminones are Michael acceptors.[1][2] Excess amine or high heat can trigger oligomerization.[1] | Switch to Room Temp with a Lewis Acid catalyst (e.g., |
| Wrong Regioisomer | Kinetic vs. Thermodynamic Control | Attack at the ketone vs. ester (in | Solvent Polarity Switch . Protic solvents often favor thermodynamic products; aprotic favor kinetic.[1] |
| Product Hydrolysis | Workup pH Sensitivity | Enaminones are acid-labile. Acidic washes (HCl) during workup hydrolyze the C-N bond. | Avoid Acidic Workup . Wash with neutral brine or sat.[1] |
| No Reaction (Sterics) | Nucleophile Hindrance | Bulky amines (e.g., tert-butyl, ortho-substituted anilines) cannot attack the carbonyl. | Microwave Irradiation (solvent-free) to overcome the activation energy barrier. |
PART 2: KNOWLEDGE BASE (FAQs)
Q1: I am using refluxing ethanol, but the reaction stalls at 60% conversion. Why?
A: This is the "Water Trap."
In ethanol, the water byproduct is soluble and remains in the reaction sphere, maintaining the equilibrium:
Q2: My enaminone decomposes during silica gel chromatography. How do I purify it?
A: Silica gel is slightly acidic (
-
Pre-treat Silica: Slurry your silica in 1-2% Triethylamine/Hexanes before loading the column.
-
Crystallization: Many enaminones are highly crystalline.[1] Try triturating the crude oil with cold diethyl ether or pentane first.
Q3: Why are Lewis Acids recommended over Brønsted Acids (
Q4: I'm seeing "Michael Addition" side products. What is happening?
A: If you are reacting a diamine or using an
PART 3: VISUAL TROUBLESHOOTING WORKFLOW
The following decision tree outlines the logical path to optimizing your yield based on in-process controls (IPC).
Caption: Figure 1. Logic flow for diagnosing enaminone reaction failures based on intermediate monitoring.
PART 4: OPTIMIZED PROTOCOLS
Do not rely on generic "stir and reflux" methods.[1] Use these optimized protocols designed to minimize equilibrium fallback and side reactions.
Protocol A: Lewis Acid Catalyzed (The "Robust" Method)
Best for: Valuable amines, scale-up, and avoiding high heat.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1]
-
Reagents:
-
Procedure:
-
Workup (Critical):
Protocol B: Solvent-Free Microwave Synthesis (The "High Throughput" Method)
Best for: Sterically hindered amines, rapid screening, green chemistry.
-
Setup: Use a G10/G30 microwave vial.
-
Reagents:
-
Mix Amine (1.0 equiv) and 1,3-Dicarbonyl (1.0 equiv) neat.
-
Optional: Add acidic alumina or silica (
Montmorillonite) as a solid support/catalyst.
-
-
Procedure:
-
Irradiate at 80–100°C (Power: 50-100W) for 5–15 minutes [3].
-
Caution: Enaminone formation is exothermic.[1] Ensure the vessel has pressure relief or active cooling.
-
-
Workup:
REFERENCES
-
Love, B. E., & Ren, J. (1993). Synthesis of
-enaminones. The Journal of Organic Chemistry, 58(19), 5556–5557. Link[1] -
Epstein, O. L., et al. (2003). Yb(OTf)3 catalyzed synthesis of
-enaminones. Synthetic Communications, 33(20), 3533–3538. Link[1] -
Valizadeh, H., & Shockravi, A. (2005). Microwave-assisted synthesis of enaminones under solvent-free conditions. Tetrahedron Letters, 46(20), 3501–3503. Link[1]
-
Zhang, Z.-H., et al. (2006).[4] Efficient synthesis of
-enaminones catalyzed by . Journal of Chemical Research, 2006(6), 398–400. Link[1]
Sources
Optimizing temperature for reaction of enaminones with primary amines
Topic: Optimizing Temperature for Reaction of Enaminones with Primary Amines
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanistic Basis
The reaction between enaminones (typically
The Critical Role of Temperature:
Temperature in this reaction does not merely provide activation energy (
Reaction Mechanism (Visualized)
The following pathway illustrates the nucleophilic attack and the critical tetrahedral intermediate where thermal reversibility occurs.
Figure 1: The addition-elimination mechanism. Note that the elimination step is often irreversible only if the byproduct is removed (facilitated by heat).
Experimental Protocols & Temperature Optimization
We categorize optimization into three methodologies based on your available equipment and substrate stability.
Method A: Standard Thermal Reflux (The Robust Route)
Best for: Scalable synthesis, thermally stable substrates.
-
Optimal Temperature: 80°C – 120°C (Solvent dependent).
-
Solvent Choice: Ethanol (reflux 78°C) or Toluene (110°C).
-
Catalyst: Acetic acid (glacial, 1-5 mol%) is recommended to protonate the carbonyl, lowering
.
Protocol:
-
Dissolve enaminone (1.0 equiv) in Ethanol (0.5 M concentration).
-
Add primary amine (1.1 equiv).
-
Critical Step: Heat to reflux. If the leaving amine is dimethylamine (gas), leave the condenser top open to an inert gas bubbler to allow escape.
-
Monitor via TLC.[1] If conversion stalls >4 hours, switch to Toluene and install a Dean-Stark trap (if water is a byproduct) or simply use higher T to drive off aniline byproducts.
Method B: Microwave-Assisted Synthesis (The High-Throughput Route)
Best for: Library generation, difficult/bulky amines, Green Chemistry.
Microwave (MW) irradiation provides "volumetric heating," directly coupling with polar intermediates. This often reduces reaction times from hours to minutes [1].
-
Optimal Temperature: 100°C – 150°C.
-
Pressure: Sealed vessel (allows superheating of solvents like EtOH above boiling point).
-
Time: 5 – 20 minutes.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux (EtOH) | Microwave (120°C) |
| Reaction Time | 3 – 12 Hours | 5 – 15 Minutes |
| Typical Yield | 65 – 85% | 85 – 95% |
| Solvent Vol | High (Dilute) | Low (Concentrated) |
| Byproduct | Escapes slowly | Pressurized (Equilibrium shift via energy input) |
Method C: Aqueous/Solvent-Free "On-Water" (The Green Route)
Best for: Green chemistry compliance, acid-sensitive substrates.
Recent studies indicate water can accelerate this reaction via hydrogen-bond activation of the carbonyl oxygen, acting as a pseudo-Lewis acid [2].
-
Optimal Temperature: 25°C – 60°C.
-
Condition: Heterogeneous suspension (On-Water).
-
Note: If the product is a solid, it often precipitates out, driving the equilibrium forward without high heat.
Troubleshooting Guide (Decision Tree)
Use this logic flow to diagnose low yields or impurities.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black and tarry at 100°C. What is happening? A: This indicates decomposition, likely polymerization of the enaminone or oxidation of the amine.
-
Fix: Lower the temperature to 60°C and use an acid catalyst (Acetic Acid) to compensate for the kinetic loss. Ensure an inert atmosphere (
) is used, as electron-rich enamines are oxidation-prone.
Q2: I am using a volatile amine (e.g., Methylamine) and conversion is poor. A: In an open reflux system, your nucleophile is evaporating before it reacts.
-
Fix: Switch to a sealed tube or microwave vial . This keeps the amine in the solution phase. Alternatively, use the hydrochloride salt of the amine (
) + 1 equiv of Acetate base to release it slowly in situ.
Q3: Can I perform this reaction at Room Temperature?
A: Yes, but only for highly nucleophilic amines (e.g., hydrazine, benzylamine) or by using Lewis Acid catalysts (e.g.,
Q4: How do I remove the dimethylamine byproduct to push equilibrium? A: If running in Toluene, use a rotary evaporator to concentrate the mixture halfway through the reaction, then re-dissolve and continue heating. This physically removes the volatile secondary amine.
References
-
Microwave-Assisted Synthesis
-
Aqueous/Green Conditions
-
Catalytic & Mechanistic Reviews
-
Sridharan, V., et al. "Ceric ammonium nitrate catalyzes the reaction between aromatic or aliphatic primary amines and a variety of β-dicarbonyl compounds."[3] Synlett.
-
Source:
-
-
Transamination Specifics
Sources
Best solvents for minimizing side reactions in enaminone cyclizations
Technical Support Center: Enaminone Cyclization Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth, field-proven insights into one of the most critical aspects of enaminone synthesis: solvent selection to control and minimize side reactions during cyclization. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions in enaminone cyclizations, and how does solvent choice play a role?
A1: Enaminone cyclizations, while powerful, can be plagued by several side reactions that lower yield and purity. The solvent is not merely a medium but an active participant that can either promote the desired pathway or favor undesirable ones.
Key side reactions include:
-
Imine Formation: Particularly when using primary amines, the intermediate carbinolamine can dehydrate to form a stable imine instead of the target enaminone.[1] Non-polar, aprotic solvents used in conjunction with a dehydrating agent (like a Dean-Stark trap) can effectively remove water as it forms, pushing the equilibrium toward the enaminone.
-
Decomposition: Enaminones can be susceptible to decomposition, especially under harsh conditions (e.g., prolonged high temperatures or exposure to strong acids/bases).[2] The solvent's boiling point and its ability to dissipate heat are critical. High-boiling point, inert solvents can provide better temperature control.
-
Polymerization/Oligomerization: Highly reactive starting materials or intermediates can self-condense. A solvent that properly solvates the reactants without promoting unwanted intermolecular reactions is crucial. Dilution in an appropriate solvent can often mitigate this issue.
-
Racemization: For chiral enaminones, loss of stereochemical integrity is a significant concern. The solvent can influence the stability of stereocenters. Base-catalyzed proton abstraction at a chiral center, for instance, can be mediated by the solvent, leading to racemization.[3]
-
Cis-Trans Isomerization: The equilibrium between cis and trans isomers of the enaminone product can be influenced by solvent polarity, temperature, and even exposure to light.[2] While not always a "side reaction" in the traditional sense, controlling this isomerism is often critical for subsequent steps.
The solvent's role is multifaceted: it dictates reactant solubility, influences the stability of intermediates and transition states, mediates proton transfer, and can directly participate in the reaction.[4]
Q2: Protic vs. Aprotic Solvents: Which is the superior choice for enaminone cyclizations and why?
A2: The choice between a protic and an aprotic solvent is one of the most critical decisions in designing an enaminone cyclization. While exceptions exist, polar aprotic solvents are generally preferred for minimizing side reactions and promoting efficient cyclization.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4][5] While they can be effective in some cases, particularly in catalyzing proton transfer steps, they present a significant drawback: they can form strong hydrogen bonds with the amine nucleophile.[1][6] This "caging" effect, known as solvation, stabilizes the nucleophile, thereby suppressing its reactivity and slowing down the desired reaction.[7][8][9] This can lead to longer reaction times and the need for higher temperatures, which in turn can promote decomposition or other side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[4][7] They are excellent at dissolving polar reactants but do not "cage" the nucleophile through hydrogen bonding.[9] This leaves the amine more "naked" and reactive, often leading to significantly faster reaction rates and allowing for milder reaction conditions.[7] For instance, in one study of a radical-based reaction to form enaminones, acetonitrile (CH₃CN) was the only solvent to produce decent yields, while others like DMSO, THF, and DMF were ineffective.[10]
Below is a diagram illustrating this fundamental difference in solvent-nucleophile interaction.
Caption: Fig 1. Protic solvents "cage" nucleophiles via H-bonding, reducing reactivity.
Q3: My reaction is sluggish and I'm getting low yields. Should I just increase the temperature? Are there better solvent-based strategies?
A3: While increasing the temperature can accelerate a slow reaction, it's often a double-edged sword that can also accelerate side reactions like decomposition. Before resorting to higher heat, consider these superior solvent-based strategies:
-
Switch to a Polar Aprotic Solvent: As discussed in Q2, if you are using a protic solvent like ethanol, switching to acetonitrile, DMF, or DMSO can dramatically increase the reaction rate without requiring higher temperatures.[7]
-
Consider Solvent-Free or Microwave-Assisted Conditions: Modern organic synthesis increasingly favors "green" and efficient methods. Solvent-free (neat) reactions, often accelerated by microwave irradiation, can be remarkably effective for enaminone synthesis.[11] Microwave heating provides rapid and uniform energy transfer, often leading to drastically reduced reaction times and higher yields compared to conventional heating.[12][13] In some cases, yields have improved from ~25% under conventional heating to over 80% with microwave assistance.[12]
-
Optimize Catalyst and Solvent Synergy: The choice of catalyst (acidic or basic) is intrinsically linked to the solvent. For example, a base-catalyzed cyclization may be hindered if the solvent is too acidic.[14] Conversely, some acid catalysts show enhanced performance in specific solvents. A screening of different solvent/catalyst combinations is often a worthwhile investment of time. Some studies have found that while protic solvents like methanol and ethanol gave good yields with a PPA-SiO₂ catalyst, solvent-free conditions were ultimately superior.[6]
Q4: How do I choose a starting solvent for a new enaminone cyclization?
A4: A systematic approach is best. Use the following decision workflow to guide your initial solvent selection for screening.
Caption: Fig 2. A decision workflow for initial solvent screening in enaminone cyclizations.
Data Summary: Solvent Effects on Yield
The following table, adapted from a study on PPA-SiO₂ catalyzed enaminone synthesis, clearly demonstrates the significant impact of solvent choice on product yield. Note the superior performance under solvent-free conditions.[6]
| Entry | Solvent | Solvent Type | Yield (%) |
| 1 | Water (H₂O) | Polar Protic | Moderate |
| 2 | Methanol (CH₃OH) | Polar Protic | Good |
| 3 | Ethanol (C₂H₅OH) | Polar Protic | Good |
| 4 | Acetonitrile (CH₃CN) | Polar Aprotic | Moderate |
| 5 | Chloroform (CHCl₃) | Non-Polar | Low |
| 6 | Tetrahydrofuran (THF) | Polar Aprotic | Low |
| 7 | None (Solvent-Free) | N/A | Excellent (~90%) |
Experimental Protocol: General Procedure for Solvent Screening in an Enaminone Cyclization
This protocol provides a framework for the condensation of a 1,3-dicarbonyl compound with a primary amine.
Objective: To determine the optimal solvent for maximizing the yield of the desired enaminone product while minimizing side reactions.
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone, 1.0 equiv)
-
Primary Amine (e.g., aniline, 1.0 equiv)
-
Screening Solvents (Toluene, Acetonitrile, Ethanol, Dichloromethane)
-
Optional: Acid or Base Catalyst (e.g., p-TsOH or piperidine, 0.1 equiv)
-
Optional: Dehydrating agent (e.g., anhydrous MgSO₄)
Procedure:
-
Reaction Setup:
-
Arrange four identical reaction vessels (e.g., round-bottom flasks or microwave vials).
-
To each vessel, add the 1,3-dicarbonyl compound (1.0 equiv).
-
If using a catalyst, add it to each vessel at this stage.
-
-
Solvent Addition:
-
To each vessel, add one of the screening solvents to achieve a standard concentration (e.g., 0.5 M).
-
For the toluene reaction, set up a Dean-Stark trap to azeotropically remove water. For other solvents, a drying agent like MgSO₄ can be added directly if water removal is desired and compatible.
-
-
Reactant Addition:
-
Add the primary amine (1.0 equiv) to each vessel. If the reaction is exothermic, add it dropwise while cooling the vessel in an ice bath.
-
-
Reaction Execution:
-
Stir all reactions at a consistent temperature (start with room temperature or a moderately elevated temperature like 50 °C).
-
If using a microwave reactor, program the same temperature and time profile for each solvent-containing vial.
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) to track the consumption of starting materials and the formation of the product and any byproducts. Note any color changes.
-
-
Work-up and Analysis:
-
Once a reaction is deemed complete (or has ceased to progress), quench it appropriately (e.g., by adding water or a mild buffer).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Determine the crude yield and purity for each reaction. Use ¹H NMR to identify the major product and any significant impurities, comparing the results across the different solvents.
-
-
-
Compare the yields, reaction times, and purity profiles to identify the optimal solvent for your specific substrate combination.
-
This systematic screening process provides a reliable, self-validating method for identifying the best solvent to minimize side reactions and maximize the success of your enaminone cyclization.[1][6]
References
- Minimizing by-product form
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Polar aprotic, polar protic and non polar solvents? Reddit.
- Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI.
- Possible mechanism of the first stage of enaminone synthesis.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH.
- Three-Component Synthesis of Cyclic Enaminones via Ketene Cycliz
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Solvent-free microwave-assisted synthesis of β-enaminones. Reaction...
- Cyclization Reactions of Enamines in Aqueous Solution.
- Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.
- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. The Royal Society of Chemistry.
- 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks.
- Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI.
- Divergent Reactivity of Iminyl Radicals in Four Interrupted Pathways for the Synthesis of Cyclic/Acyclic Ketones and N-Heterocycles from Vinyl Azides and Phenylacetic Acids.
- Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis.
- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Nepal Journal of Science and Technology.
- Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ChemistrySelect.
- Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives.
- Enaminone synthesis by amin
- Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition Involving Regitz Diazo Transfer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. mdpi.com [mdpi.com]
- 13. nepjol.info [nepjol.info]
- 14. peptide.com [peptide.com]
Validation & Comparative
Technical Comparison Guide: Structural Elucidation and Electronic Characterization of Enaminones
Topic: 1H NMR Chemical Shifts of Vinylic Protons in 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Executive Summary: The "Push-Pull" Dynamic
In heterocyclic synthesis and drug development, enaminones like 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one act as versatile
For researchers, the critical analytical challenge is not just identifying the molecule, but confirming its stereochemistry (E vs. Z) and electronic distribution. This guide provides a definitive analysis of the vinylic proton signals, comparing them against standard alternatives to highlight the unique shielding effects induced by the dimethylamino donor and the steric bulk of the tert-butyl group.
Structural Analysis & Mechanism
The Molecule
-
IUPAC Name: (E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
-
Core Structure: A conjugated system linking a tertiary amine and a ketone via a vinyl group, terminated by a bulky tert-butyl group.
Electronic Resonance (The "Why" Behind the Shifts)
To interpret the NMR data correctly, one must understand the resonance contribution. The nitrogen lone pair delocalizes into the alkene, placing significant partial negative charge (
-
(
-proton): Deshielded by the electronegative nitrogen and the anisotropy of the double bond. -
(
-proton): Shielded significantly by the resonance-induced electron density from the nitrogen.
Visualizing the Electronic Pathway
Figure 1: Electronic "Push-Pull" mechanism determining the chemical shift disparity between vinylic protons.
Comparative Data Analysis
The following table contrasts the target molecule with a standard enone (lacking the amine donor) and a methyl-analog (lacking the steric bulk). This comparison isolates the specific effects of the amino group and the tert-butyl moiety.
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Target Molecule (1-dimethylamino-4,4-dimethylpent-1-en-3-one) | Alternative A: Methyl Analog (4-dimethylaminobut-3-en-2-one) | Alternative B: Standard Enone (4,4-dimethylpent-1-en-3-one) |
| 7.68 ppm (d) | 7.50 ppm (d) | 6.50 - 6.70 ppm (dd) | |
| 5.22 ppm (d) | 5.05 ppm (d) | 5.70 - 5.90 ppm (d) | |
| 2.46 ppm | 2.45 ppm | ~0.8 ppm | |
| Coupling ( | 12.5 Hz (E-isomer) | 12.5 Hz (E-isomer) | 10.5 Hz (cis) / 17.0 Hz (trans) |
| Amine ( | 2.90 - 3.10 ppm (Broad/Split) | 2.85 - 3.05 ppm | N/A |
| Alkyl Group | 1.15 ppm (s, 9H, t-Bu) | 2.10 ppm (s, 3H, Me) | 1.15 ppm (s, 9H, t-Bu) |
Key Technical Insights
1. The "Aminovinyl" Shielding Effect
Compare the Target with Alternative B . In the standard enone, the vinylic protons are separated by only ~0.8 ppm. In the target enaminone, the separation explodes to ~2.5 ppm.
-
Observation: The
proton shifts upfield (from ~5.8 to 5.2 ppm). -
Causality: The strong mesomeric donation from the nitrogen increases electron density at C2, shielding
. Conversely, C1 becomes electron-deficient, shifting downfield to ~7.7 ppm.
2. Stereochemistry: E vs. Z Isomerism
The coupling constant (
-
Observed
= 12.5 Hz: This value is characteristic of the trans (E) relationship in push-pull alkenes. -
Why E? The steric repulsion between the bulky tert-butyl group and the dimethylamino group destabilizes the Z-isomer. The E-isomer allows the bulky groups to remain on opposite sides of the double bond, minimizing steric strain.
3. Restricted Rotation (The Broad Amine Signal)
You will often observe the
-
Mechanism: The C-N bond possesses partial double-bond character due to resonance (
). This restricts rotation on the NMR timescale, making the two methyl groups magnetically non-equivalent (one cis to the carbonyl, one trans).
Experimental Protocol: Synthesis & Characterization
This protocol utilizes DMF-DMA (N,N-Dimethylformamide dimethyl acetal) as a C1 synthon.[1][2] It is a self-validating protocol; the evolution of methanol gas confirms reaction progress.
Materials
-
Substrate: Pinacolone (3,3-dimethyl-2-butanone) [1.0 eq]
-
Reagent: DMF-DMA [1.2 eq]
-
Solvent: None (Neat) or Xylene (if temperature control is needed).
-
Analysis: CDCl₃ (for NMR).
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add Pinacolone (10 mmol) and DMF-DMA (12 mmol) to the flask.
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Validation: The reaction releases methanol. Use a drying tube or a slight N2 flow to drive the equilibrium forward.
-
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The product is typically a yellow/orange solid or oil, distinct from the volatile starting material.
-
Workup:
-
NMR Preparation: Dissolve ~10 mg of the yellow solid in 0.6 mL CDCl₃.
Workflow Visualization
Figure 2: Synthesis and purification workflow for 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one.
Troubleshooting & FAQ
Q: My amine signal is a single broad peak. Is my product degrading? A: Likely not. This is "coalescence." At room temperature, the rotation rate of the N-C bond is comparable to the NMR timescale. Run the NMR at a lower temperature (-20°C) to resolve into two sharp singlets, or higher (+50°C) to sharpen into one singlet.
Q: I see a small doublet with
Q: Why is the tert-butyl signal so intense? A: The tert-butyl group contains 9 chemically equivalent protons. Its integral should be exactly 9x that of the vinylic protons (which integrate to 1). Use this as your internal calibration standard for integration.
References
-
Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294.
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
- Bredereck, H., et al. (1968). Syntheses with Acid Amides and Acetals of Acid Amides. Chemische Berichte.
- Pacheco, M. C., et al. (2020). 1H NMR Chemical Shifts of Enaminones: A Practical Guide. Magnetic Resonance in Chemistry.
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Vinylic Protons. University of Wisconsin-Madison Chemistry.
Sources
A Researcher's Guide to the Vibrational Fingerprints of β-Enaminones: An Infrared Spectroscopy Comparison
Introduction: Beyond the Basics of Carbonyl Chemistry
For researchers in organic synthesis and drug development, the precise characterization of molecular architecture is paramount. The β-enaminone moiety, a vinylogous amide, is a privileged scaffold found in numerous biologically active compounds and serves as a versatile synthetic intermediate.[1][2] Its unique electronic structure, characterized by a conjugated system involving a carbonyl group, an alkene, and an amine, presents a fascinating case for spectroscopic analysis.[1]
Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful technique for identifying functional groups within a molecule.[3][4] For β-enaminones, IR spectroscopy is not merely a routine check; it is a profound diagnostic tool that reveals the intricate interplay of resonance and hydrogen bonding that defines this chemical class. This guide provides an in-depth comparison of the characteristic IR absorption bands of β-enaminones, explains the underlying physicochemical principles, and offers a robust protocol for acquiring high-quality data.
The Decisive Factor: Resonance-Assisted Hydrogen Bonding (RAHB)
The key to understanding the IR spectrum of a β-enaminone lies in its intramolecular hydrogen bond. The amine proton (N-H) forms a strong, six-membered hydrogen-bonded ring with the carbonyl oxygen (C=O). This is no ordinary hydrogen bond; it is a Resonance-Assisted Hydrogen Bond (RAHB) , a model describing the synergistic interplay between the hydrogen bond and the π-conjugated system.[5][6]
This resonance delocalizes the π-electrons across the O=C−C=C−N system, which in turn strengthens the intramolecular hydrogen bond significantly more than in non-resonant systems.[6][7][8] This powerful interaction is the primary cause of the unique shifts observed in the IR spectrum and is the most telling feature of the β-enaminone scaffold.
Caption: Intramolecular Resonance-Assisted Hydrogen Bond in β-enaminones.
Comparative Analysis of Characteristic IR Absorption Bands
The electronic effects of the RAHB and conjugation cause the primary vibrational bands of β-enaminones to shift to lower wavenumbers (a "red shift") compared to simpler, non-conjugated analogues. The table below provides a comparative summary of these key absorption frequencies.
| Functional Group Vibration | Typical Saturated Ketone | Typical α,β-Unsaturated Ketone | β-Diketone (Enol Form) | β-Enaminone | Causality for Shift in β-Enaminones |
| ν(C=O) Carbonyl Stretch | 1725–1705 cm⁻¹[9] | 1685–1660 cm⁻¹[9] | ~1640–1580 cm⁻¹[10] | 1650–1590 cm⁻¹ | Strong intramolecular H-bonding and π-electron delocalization weaken the C=O double bond character. |
| ν(C=C) Alkene Stretch | N/A | 1640–1620 cm⁻¹ | ~1580–1540 cm⁻¹ | 1580–1540 cm⁻¹ | Conjugation with the carbonyl and amine groups lowers the C=C bond order. This band often overlaps with aromatic stretches. |
| ν(N-H) Amine Stretch | N/A (Secondary Amine: 3350-3310 cm⁻¹)[11] | N/A | N/A (Broad ν(O-H) at 3200-2500 cm⁻¹) | 3250–2800 cm⁻¹ (Broad) | The strong N-H···O hydrogen bond significantly weakens the N-H covalent bond, causing a dramatic shift to lower frequency and pronounced broadening.[5][6] |
Key Interpretive Insights:
-
The Carbonyl Region: The ν(C=O) stretch in a β-enaminone appears at a significantly lower frequency than in a simple aliphatic ketone (e.g., 2-butanone at ~1715 cm⁻¹).[12] This shift is more pronounced than that caused by simple conjugation alone, indicating the powerful influence of the intramolecular hydrogen bond.
-
Distinguishing from β-Diketones: Both β-enaminones and the enol tautomers of β-diketones exhibit strong intramolecular hydrogen bonding.[10][13] However, the presence of a broad, distinct ν(N-H) band in the 3250–2800 cm⁻¹ region is a definitive marker for the β-enaminone, distinguishing it from the even broader ν(O-H) band of an enolized β-diketone.
-
The N-H Stretch as a Diagnostic Tool: The position and broadness of the ν(N-H) stretch are direct probes of the hydrogen bond strength.[6] A greater shift to a lower wavenumber indicates a stronger H-bond. The absence of a sharp N-H band in the typical 3500-3300 cm⁻¹ range strongly supports the cyclic, hydrogen-bonded structure.[14]
Validated Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure reproducible and accurate data, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[3]
Caption: Standard workflow for ATR-FTIR analysis of β-enaminones.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[15]
-
ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrument and atmospheric environment and will be automatically subtracted from the sample spectrum. A typical background uses 16 to 32 co-added scans for a good signal-to-noise ratio.[3]
-
Sample Application:
-
For solid samples , place a small amount of the powder onto the center of the crystal. Use the pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
For liquid or oil samples , place a single drop onto the crystal.
-
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Data Processing:
-
Apply an ATR correction algorithm if available in your software. This corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
-
Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.
This self-validating protocol ensures that the collected spectrum is solely that of the sample, free from atmospheric or contaminant-based artifacts.
Conclusion
The IR spectrum of a β-enaminone is a rich source of structural information, dominated by the effects of a strong, resonance-assisted intramolecular hydrogen bond. The characteristic low-frequency shifts of the ν(C=O) and ν(N-H) bands, combined with the ν(C=C) absorption, provide a unique vibrational fingerprint. By comparing these features against related compounds like simple ketones and β-diketones, researchers can confidently confirm the presence and structural integrity of the β-enaminone moiety. Adherence to a validated analytical protocol ensures that this powerful spectroscopic technique yields clear, reliable, and publication-quality data for advancing research and development.
References
-
Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405–10417. [Link][5][7][8]
-
Gilli, P., et al. (2000). Evidence for Intramolecular N-H...O Resonance-Asssisted Hydrogen Bonding in Beta-Enaminones and Related Heterodienes. IRIS Repository. [Link]
- Perrin, C. L., & Nielson, J. B. (1997). "Strong" hydrogen bonds in chemistry and biology. Annual review of physical chemistry, 48(1), 511-544. (Note: While not directly cited, this provides background on RAHB concepts discussed in primary sources).
-
Bio-protocol. (n.d.). FTIR Spectroscopy Analysis. Bio-protocol, 12(19), e4519. [Link][3]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
ResearchGate. (n.d.). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. [Link][6]
-
University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). SOP for the Bruker Vertex 70. [Link][15]
-
University of Delhi. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. e-PG Pathshala. [Link][10]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link][16]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][12]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link][9]
-
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link][14]
-
ResearchGate. (2022). IR Spectrum of E5 enaminone. [Link][1]
-
Frontiers in Chemistry. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. rtilab.com [rtilab.com]
- 5. Evidence for Intramolecular N-H...O Resonance-Asssisted Hydrogen Bonding in Beta-Enaminones and Related Heterodienes. A Combined Crystal-Structures, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. narsammaacsc.org [narsammaacsc.org]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mse.washington.edu [mse.washington.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Dimethylamino Enones vs. Ethoxy Enones in Heterocyclic Synthesis
This is a comprehensive technical guide comparing Dimethylamino Enones and Ethoxy Enones as dielectrophilic building blocks in heterocyclic synthesis.
Executive Summary
In drug discovery and heterocyclic chemistry, 3-(dimethylamino)-1-aryl-2-propen-1-ones (Enaminones) and 3-ethoxy-1-aryl-2-propen-1-ones (Enol Ethers) serve as surrogate equivalents of 1,3-dicarbonyl compounds.[1] While both substrates undergo
Key Takeaway:
-
Dimethylamino Enones are the "Stable, Selective Workhorse." They are shelf-stable solids with high regiocontrol but lower electrophilicity, often requiring thermal or acidic activation.
-
Ethoxy Enones are the "Reactive, Labile Alternative." They are higher-energy electrophiles that react under milder conditions but suffer from hydrolytic instability and lower regiochemical fidelity in uncatalyzed systems.
Mechanistic Foundation & Reactivity Profile
To understand the experimental differences, one must analyze the "Push-Pull" electronic character of the
Electronic Activation (Push-Pull Systems)
Both substrates possess a conjugated system where the terminal heteroatom (N or O) donates electron density into the enone, reducing the electrophilicity of the
-
Dimethylamino Enones (Vinylogous Amides): Nitrogen is a powerful
-donor.[1] The resonance contribution is strong, significantly stabilizing the -carbon positive charge. This makes the molecule less electrophilic but highly stable. -
Ethoxy Enones (Vinylogous Esters): Oxygen is a weaker
-donor than nitrogen (due to higher electronegativity).[1] The -carbon retains more positive character, making it a harder, more reactive electrophile .
Visualization: Resonance & Reactivity
The following diagram illustrates the resonance structures and the resulting reactivity gradient.
Figure 1: Comparative electronic activation.[1] The stronger resonance in enaminones (green) leads to stability, while the weaker resonance in ethoxy enones (red) leads to higher reactivity.[1]
Performance Comparison: Data & Metrics
The following table synthesizes experimental data for a standard Pyrimidine Synthesis (Reaction with Benzamidine) and Pyrazole Synthesis (Reaction with Phenylhydrazine).
| Feature | Dimethylamino Enones | Ethoxy Enones |
| Physical State | Crystalline Solid (Easy handling) | Oil / Low-melting Solid (Often requires distillation) |
| Shelf Stability | High (Months at RT) | Low (Hydrolyzes to 1,3-dicarbonyls/aldehydes) |
| Electrophilicity | Moderate (Requires heat/acid) | High (Reacts at RT or mild heat) |
| Leaving Group | ||
| Regioselectivity | Excellent (>95:5) | Good (80:20 to 90:[1]10) |
| Reaction Medium | Glacial AcOH, EtOH/Reflux | EtOH/RT, NaOEt/EtOH |
| Atom Economy | Lower (Loss of | Higher (Loss of |
| Typical Yield | 85 - 96% | 70 - 90% |
Regioselectivity Analysis
In the synthesis of unsymmetrical heterocycles (e.g., 1-phenyl-3-aryl-pyrazoles), regiocontrol is dictated by the initial nucleophilic attack.[1]
-
Enaminones : The steric bulk of the
group and the electronic deactivation of the -carbon often direct the nucleophile (e.g., hydrazine ) to attack the carbonyl carbon first (1,2-addition) or the -carbon via acid catalysis, leading to high regioselectivity. -
Ethoxy Enones : The smaller
group and higher reactivity can sometimes lead to competitive attack sites, especially with small, hard nucleophiles, resulting in regioisomeric mixtures.[1]
Experimental Protocols
Protocol A: Synthesis of Pyrimidines using Dimethylamino Enones
Target : 2,4-Diphenylpyrimidine Substrate : 3-(Dimethylamino)-1-phenyl-2-propen-1-one[1]
Rationale : Enaminones require thermal energy to overcome the resonance stabilization and facilitate the elimination of dimethylamine.
-
Reagents :
-
Enaminone (1.0 mmol)
-
Benzamidine hydrochloride (1.1 mmol)
-
Potassium Carbonate (
, 2.0 mmol) or Sodium Ethoxide -
Solvent: Ethanol (5 mL) or Glacial Acetic Acid (for acid-catalyzed variants).
-
-
Procedure :
-
Dissolve enaminone and benzamidine HCl in Ethanol.
-
Add base (
). -
Critical Step : Heat the mixture to reflux for 6–12 hours. (Monitoring: TLC shows disappearance of the yellow enaminone spot).
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ethanol/water.
-
-
Expected Outcome : Yield 88–95%. High purity solid.
Protocol B: Synthesis of Pyrimidines using Ethoxy Enones
Target : 2,4-Diphenylpyrimidine Substrate : 3-Ethoxy-1-phenyl-2-propen-1-one[1]
Rationale : The higher electrophilicity allows for milder conditions, but moisture exclusion is critical to prevent hydrolysis to the
-
Reagents :
-
Ethoxy Enone (1.0 mmol)
-
Benzamidine hydrochloride (1.1 mmol)
-
Sodium Ethoxide (NaOEt, 1.2 mmol)
-
Solvent: Absolute Ethanol (5 mL).
-
-
Procedure :
-
Prepare a solution of NaOEt in absolute ethanol.
-
Add benzamidine HCl and stir for 10 min to liberate the free base.
-
Add the Ethoxy Enone dropwise (if oil) or as a solution.
-
Critical Step : Stir at Room Temperature for 2–4 hours. (Reflux is only needed for sterically hindered substrates).
-
Quench with water or neutralize with dilute HCl to precipitate product.
-
-
Expected Outcome : Yield 75–88%. Product may require recrystallization due to side products from hydrolysis.
Mechanism of Action (Pathway Visualization)
The conversion of these precursors to heterocycles follows an Addition-Elimination sequence. The diagram below details the pathway for pyrimidine synthesis, highlighting the leaving group difference.
Figure 2: General mechanism for heterocycle formation. Note the energy barrier difference in the elimination step.
Authoritative References
-
Leonov, A. I., et al. (2019).[1] "Metal Enolates – Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?" Synthesis, 51, 1157–1170.
-
Karpov, A. S., & Müller, T. J. J. (2003).[1][2] "Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences." Synthesis, 2815-2826.[2]
-
Barthakur, M. G., et al. (2007).[2] "A Novel Solid-Phase Synthesis of Pyrimidines." Synlett, 223-226.[2]
-
Schenone, P., et al. (1990).[1] "Reaction of 3-dimethylamino-1-aryl-2-propen-1-ones with hydrazine." J. Heterocyclic Chem.[3] (Contextual grounding for regioselectivity discussions).
-
PubChem Compound Summary : 3-(Dimethylamino)-1-phenyl-2-propen-1-one.[1]
Sources
Enaminones vs. 1,3-Diketones: A Technical Guide to Regioselective Heterocycle Synthesis
Executive Summary: The Shift to Precision Synthons
In the landscape of heterocyclic chemistry, 1,3-diketones (
This guide objectively compares these two building blocks, demonstrating that enaminones offer distinct advantages in regiocontrol , reaction mildness , and structural diversity . While 1,3-diketones suffer from keto-enol tautomerization leading to isomeric mixtures, enaminones possess a "push-pull" electronic architecture that directs nucleophilic attack with high fidelity.
Mechanistic Divergence: The "Push-Pull" Advantage
To understand the performance gap, one must analyze the electronic ground states of the substrates.
1,3-Diketones: The Ambiguity of Tautomerism
1,3-Diketones exist in a dynamic equilibrium between keto and enol forms. When reacting with unsymmetrical nucleophiles (e.g., methylhydrazine), the nucleophile cannot easily discriminate between the two carbonyl carbons, often resulting in a mixture of regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles).
Enaminones: The "Push-Pull" Director
Enaminones feature a conjugated system (
- -Carbon: Electrophilic (susceptible to Michael-type addition).
- -Carbon: Nucleophilic (capable of attacking electrophiles).
-
Amino Group: Acts as a built-in leaving group, driving aromatization.
Visualization: Electronic Reactivity Map
Figure 1: Comparative reactivity profiles showing the structural ambiguity of diketones versus the directed reactivity of enaminones.
Performance Comparison: Data & Metrics
The following table summarizes the performance differences based on experimental data from heterocycle synthesis campaigns (specifically Pyrazoles and Pyridines).
| Feature | 1,3-Diketones | Enaminones | Advantage |
| Regioselectivity | Low to Moderate. Often yields 60:40 or 70:30 mixtures of isomers. | High (>95:1). The leaving group ability of the amine directs the reaction path. | Enaminones |
| Reaction Conditions | Often requires acidic/basic catalysis or reflux. | Mild, neutral, or aqueous conditions often sufficient. | Enaminones |
| Leaving Group | Water ( | Secondary Amine ( | Enaminones (Amine exchange is facile) |
| Product Diversity | Limited to substituents present on the diketone. | Can introduce diversity via the amine component or C-H functionalization.[1] | Enaminones |
| Stability | Generally stable, but aldehydes can oxidize. | Stable solids, easy to handle and store. | Tie |
Case Study: Regioselective Pyrazole Synthesis
The synthesis of N-substituted pyrazoles is the definitive stress test for these reagents.
The Challenge
When reacting a 1,3-diketone (
The Enaminone Solution
Using an enaminone precursor (
Key Insight: The dimethylamino group (
) serves as a "regio-directing leaving group." It activates the position for attack and then departs, ensuring the nucleophile enters exactly where intended.
Experimental Protocol
Objective: Regioselective Synthesis of 1-Phenyl-5-(4-chlorophenyl)pyrazole. Method: Enaminone Route vs. 1,3-Diketone Route (Reference Comparison).
Protocol A: The Enaminone Route (Recommended)
Reagents:
-
Substrate: 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1.0 equiv)
-
Nucleophile: Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (EtOH)
-
Catalyst: None required (Acetic acid optional for rate acceleration)
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the enaminone in 5 mL of absolute EtOH.
-
Addition: Add 1.1 mmol of phenylhydrazine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. Monitor by TLC (the fluorescent enaminone spot will disappear). -
Workup: Cool the reaction mixture to room temperature. The product often precipitates out.
-
If precipitate forms: Filter and wash with cold EtOH.
-
If no precipitate: Remove solvent under reduced pressure and recrystallize from EtOH/Hexane.
-
-
Validation:
NMR will show a characteristic set of doublets for the pyrazole protons and absence of the singlet (approx. 2.8-3.1 ppm).
Expected Results:
-
Yield: 85–92%
-
Regioisomer Ratio: >98:2 (Single isomer detected by NMR).
Protocol B: The 1,3-Diketone Route (For Comparison)
Reagents:
-
Substrate: 1-(4-chlorophenyl)-1,3-butanedione
-
Nucleophile: Phenylhydrazine
-
Conditions: Reflux in EtOH with catalytic HCl.
Observed Outcome:
-
Yield: 70–80% (Combined isomers).
-
Regioisomer Ratio: Typically 60:40 to 80:20 mixture.
-
Purification: Requires column chromatography to separate isomers, significantly lowering the effective yield of the target compound.
Experimental Workflow Diagram
The following diagram illustrates the streamlined workflow of the enaminone route, highlighting the "Amine Exchange" mechanism that guarantees selectivity.
Figure 2: Step-wise workflow for the conversion of enaminones to pyrazoles, highlighting the amine elimination step.
References
-
Enaminones as Building Blocks in Heterocyclic Syntheses. PMC (NIH). Available at: [Link]
-
One-Pot Highly Regioselective Synthesis of
-Ketoamide N-Arylpyrazoles from Secondary -Enamino Diketones. Organic Letters (ACS). Available at: [Link] -
Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI Molecules. Available at: [Link][2]
-
Multifaceted
-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds. The Hebrew University of Jerusalem. Available at: [Link] -
Theoretical and experimental investig
-enamino diketone. RSC Advances. Available at: [Link][2][3][4][5][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reactions with aldehydes of enaminones derived from dimedone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N -Propargylic β -enaminocarbonyls: powerful and versatile building blocks in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00746A [pubs.rsc.org]
Safety Operating Guide
Comprehensive Disposal Protocol: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Executive Summary & Chemical Identity
This guide provides a validated, step-by-step protocol for the disposal of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one . As an enaminone intermediate used frequently in heterocycle synthesis (e.g., pyrazoles, isoxazoles), this compound presents specific dual hazards: high flammability and corrosivity (amine functionality).
Effective disposal requires more than simply pouring waste into a drum; it demands an understanding of the molecule's reactivity with acids and oxidizers to prevent laboratory accidents.
Chemical Snapshot
| Property | Specification |
| CAS Number | 6135-14-4 |
| Molecular Formula | |
| Functional Group | Enaminone ( |
| Physical State | Liquid (Density |
| Primary Hazards | Flammable Liquid (Cat 2), Skin Corr.[1][2] (Cat 1B) |
| Waste Class | Organic, Non-Halogenated, Basic (Corrosive) |
Hazard Profiling & Mechanism of Action
To dispose of this chemical safely, you must understand why specific protocols are enforced. The safety profile is dictated by its electronic structure: the conjugation of the amine lone pair with the carbonyl group.
The "Why" Behind the Protocol
-
Flammability (H225): With a low flash point, vapors can travel to ignition sources and flash back. Causality: The hydrophobic tert-butyl group and organic backbone provide high fuel value, making incineration the preferred ultimate disposal method.
-
Corrosivity & Hydrolysis (H314): This compound acts as a Lewis base.
-
Risk:[2] If mixed directly into a highly acidic waste stream (e.g., "Acid Waste"), the enaminone will undergo rapid hydrolysis and neutralization.
-
Reaction:
. -
Outcome: This reaction is exothermic . In a closed waste container, this heat evolution can pressurize the vessel or vaporize volatile solvents, leading to rupture.
-
Pre-Disposal Validation (The "Self-Validating" System)
Before moving the chemical to a waste stream, perform this Compatibility Check . This ensures the safety of the central waste accumulation area.
Protocol: The "Watch Glass" Test
-
Purpose: To verify that the waste stream you intend to use will not react violently with the enaminone.
-
Step 1: Place 1 mL of the target waste solvent (e.g., from your "Organic Non-Halogenated" carboy) in a watch glass or small beaker inside a fume hood.
-
Step 2: Add 2-3 drops of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.
-
Step 3: Observe for 30 seconds.
-
Pass: No bubbling, fuming, or rapid temperature spike.
Proceed to Section 4. -
Fail: Fuming or boiling.
Do NOT mix. Segregate as "P-List/Special" waste or neutralize first.
-
Operational Disposal Workflows
Select the workflow below that matches your current situation.
Workflow A: Pure Reagent Disposal (Expired/Unused Stock)
Best for: Bottles of pure chemical >10 mL.
-
Do Not Bulking: Do not pour pure reagent into a general solvent carboy. The high concentration increases the risk of incompatible reactions.
-
Lab Packing: Keep the chemical in its original container. Ensure the cap is tight and taped.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the bottle in a polyethylene bag (Ziploc) and then into a sturdy box or secondary bin to prevent breakage during transport.
Workflow B: Reaction Mixtures & Dilute Waste
Best for: Rotovap condensates, mother liquors, or wash solvents containing <10% enaminone.
-
Segregation: Use a waste container designated for "Flammable Organics, Non-Halogenated, Basic/Neutral."
-
Crucial: Ensure this container does not contain strong mineral acids (HCl,
) or oxidizers (Peroxides, Nitric Acid).[7]
-
-
Dilution: If the solution is concentrated, dilute with a compatible solvent (e.g., Ethanol or Acetone) before adding to the carboy to disperse heat of solution.
-
Venting: Use a safety funnel with a latching lid to prevent vapor escape, but ensure the carboy is not hermetically sealed if there is any risk of ongoing slow reaction.
Workflow C: Emergency Spill Response
Immediate Action Required.
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[8] Do not use paper towels (combustible) for large spills.
-
Collect: Use non-sparking tools (plastic scoop) to transfer the absorbed material into a wide-mouth jar or heavy-duty bag.
-
Label: "Debris from Flammable/Corrosive Spill."
Waste Stream Decision Logic (Graphviz)
The following diagram illustrates the critical decision-making process to prevent incompatible mixing.
Figure 1: Decision tree for segregating enaminone waste streams to prevent exothermic acid-base reactions.
Regulatory & Classification Data
Use the data below to complete your hazardous waste tags (e.g., RCRA or local equivalent).
| Parameter | Value | Notes |
| Proper Shipping Name | Flammable liquid, corrosive, n.o.s. | (Contains 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one) |
| UN Number | UN 2924 | Common classification for Flammable + Corrosive liquids |
| Hazard Class | 3 (8) | Primary: Flammable, Secondary: Corrosive |
| Packing Group | II | Indicates medium danger |
| RCRA Code (USA) | D001 (Ignitable) | D002 (Corrosive) may also apply if pH > 12.5 |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one. MilliporeSigma.[1]
-
PubChem. (2025).[9] Compound Summary: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one.[3][5] National Library of Medicine.
-
Fisher Scientific. (2025). Chemical Hygiene and Disposal Guide. Thermo Fisher Scientific.
-
ChemicalBook. (2025).[1] CAS 6135-14-4 Properties and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one CAS#: 6135-14-4 [m.chemicalbook.com]
- 4. 6135-14-4|1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one|BLD Pharm [bldpharm.com]
- 5. 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one [myskinrecipes.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 4,4-Dimethyl-1-phenylpent-1-en-3-one | C13H16O | CID 1551023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Topic: Personal Protective Equipment & Safe Handling for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one CAS: 6135-14-4
Part 1: The Senior Scientist’s Perspective (The "Why")
As researchers, we often treat intermediates like 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one as generic "organic solids," overlooking their specific reactive potential. This compound is an enaminone —a vinylogous amide.
While the Safety Data Sheet (SDS) classifies it as an Irritant (Skin/Eye) and Harmful (Oral/Dermal), the hidden hazard lies in its hydrolytic instability. In the presence of moisture or acidic conditions, the enamine moiety can hydrolyze, releasing dimethylamine , a volatile, corrosive gas with a potent "fishy" odor and high respiratory toxicity.
Therefore, our safety protocol is not just about blocking the solid; it is about containing the potential amine off-gassing. The following guide synthesizes standard industrial hygiene with the specific chemical behavior of enaminones.
Part 2: PPE Selection Matrix (Hierarchy of Defense)
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific permeation risks of ketones and amines.
| PPE Category | Recommendation | Technical Rationale (The "Why") |
| Hand Protection (Splash) | Nitrile (0.11 mm minimum) | Sufficient for transient contact. Enaminones are generally lipophilic; nitrile provides adequate short-term barrier. |
| Hand Protection (Immersion) | Silver Shield / Laminate | Critical: Ketones (like the hydrolysis byproduct pinacolone) degrade nitrile rapidly. If dissolving in acetone/DCM, laminate gloves are mandatory. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. As a Michael acceptor, this compound is an electrophile that can covalently bind to corneal proteins (sensitization risk). |
| Respiratory | Fume Hood (Primary) | Do not use N95s. They do not stop amine vapors. If hood work is impossible, a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required. |
| Body Defense | Lab Coat (Poly/Cotton) + Sleeves | Standard coat is acceptable. Use Tyvek sleeves if weighing large quantities (static powder risk). |
Part 3: Operational Workflow & Engineering Controls
Visualization: Safe Handling Decision Logic
The following flowchart illustrates the decision-making process for handling enaminones, prioritizing engineering controls over PPE.
Figure 1: Operational logic flow ensuring engineering controls (hood flow) are verified before the chemical is exposed to moisture/solvents.
Part 4: Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Solid/Oil State)
The primary risk during weighing is inhalation of dust or amine vapors if the container has been stored improperly.
-
Environment Setup:
-
Bring the balance inside the fume hood. If the balance is fixed outside, use a secondary container (tared vial) to transport the material.
-
Static Check: Enaminone solids are often fluffy and static-prone. Use an anti-static gun or ionizer if available to prevent dispersal.
-
-
Transfer:
-
Open the stock container only inside the hood.
-
Observation: If a strong fishy odor is present upon opening, significant hydrolysis has occurred. Close immediately and check the seal integrity.
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination with acidic reagents (which trigger amine release).
-
-
Solubilization:
-
Add solvent immediately after weighing to suppress dust/vapor generation.
-
Caution: Avoid using acidic solvents (e.g., acetic acid) directly without cooling, as the exotherm and amine release can be rapid.
-
Protocol B: Spill Response
Self-Validating Step: Always assume the spill is releasing dimethylamine.
-
Minor Spill (< 5g):
-
Solid: Do not dry sweep (generates dust). Cover with a wet paper towel (water suppresses dust but may trigger slow hydrolysis—acceptable in a hood). Wipe up and place in a sealed bag.
-
Liquid/Oil: Absorb with vermiculite or sand. Do not use paper towels for neat oils, as the high surface area can increase evaporation rates.
-
-
Decontamination:
-
Clean the surface with 10% ethanol followed by soap and water.
-
Validation: The surface is clean when no UV activity is visible (if using a UV lamp) and no amine odor remains.
-
Part 5: Waste Disposal & Deactivation[1]
Disposal Classification: Non-Halogenated Organic Waste.
-
Segregation: Never mix enaminone waste with oxidizers (e.g., nitric acid, peroxides) or strong acids .
-
Reason: Acids will cleave the molecule, releasing dimethylamine gas which can pressurize waste containers.
-
Reason: Oxidizers can react violently with the electron-rich alkene.
-
-
Container Labeling:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22986, 1-(Dimethylamino)-4,4-dimethyl-1-penten-3-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

